molecular formula C7H6N2OS B1283114 6-Amino-benzooxazole-2-thiol CAS No. 4694-92-2

6-Amino-benzooxazole-2-thiol

Katalognummer: B1283114
CAS-Nummer: 4694-92-2
Molekulargewicht: 166.2 g/mol
InChI-Schlüssel: SARIJQZTDPNQMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-benzooxazole-2-thiol is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-amino-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARIJQZTDPNQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545363
Record name 6-Amino-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4694-92-2
Record name 6-Amino-2(3H)-benzoxazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4694-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,3-benzoxazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Amino-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-benzooxazole-2-thiol, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, outlines potential experimental protocols, and visualizes a general synthetic workflow.

Chemical and Physical Properties

This compound is an organic compound featuring a fused benzoxazole ring system with an amino group at the 6-position and a thiol group at the 2-position. This substitution pattern makes it a versatile building block in medicinal chemistry. The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 4694-92-2[1][2]
Molecular Formula C₇H₆N₂OS[1][2]
Molecular Weight 166.2 g/mol [1]
Appearance Off-white to yellow solid[1]
Melting Point 225-226 °C[1]
Boiling Point 345.9 ± 44.0 °C (Predicted)[1]
Density 1.51 ± 0.1 g/cm³ (Predicted)[1]
pKa 10.99 ± 0.20 (Predicted)[1]
Purity >97%[2]
Storage Conditions 2-8°C, protect from light, stored under nitrogen[1]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, a general synthetic strategy can be inferred from the synthesis of related benzoxazole derivatives. The synthesis of benzoxazole-2-thiols typically involves the reaction of a corresponding 2-aminophenol with a source of thiocarbonyl functionality.

General Synthesis of Benzoxazole-2-thiol Derivatives:

A common method for the synthesis of the benzoxazole-2-thiol core involves the condensation of a 2-aminophenol with carbon disulfide or a related thiocarbonyl compound. For the synthesis of this compound, the starting material would be 2,4-diaminophenol.

Reaction Scheme:

  • Starting Material: 2,4-diaminophenol

  • Reagent: Potassium ethylxanthate or Carbon disulfide in the presence of a base.

  • Solvent: Pyridine or an alcohol like ethanol.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the cyclization and formation of the benzoxazole ring.

Illustrative Protocol:

  • To a solution of 2,4-diaminophenol in a suitable solvent (e.g., pyridine), potassium ethylxanthate is added.

  • The reaction mixture is heated under reflux for several hours to promote the formation of the intermediate.

  • Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to precipitate the product.

  • The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.

It is important to note that the amino group at the 4-position of the starting phenol corresponds to the 6-amino group in the final benzoxazole product.

Biological Activities and Potential Applications

Benzoxazole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[3][4][5] While specific signaling pathways for this compound were not identified in the search results, the broader class of benzoxazoles has been associated with:

  • Antimicrobial and Antifungal Activity: Many benzoxazole derivatives have shown potent activity against various strains of bacteria and fungi.[3][6]

  • Anticancer Activity: Certain benzoxazole compounds have been investigated for their potential as anticancer agents.[6]

  • Enzyme Inhibition: The benzoxazole nucleus is a key component in molecules designed to inhibit specific enzymes.

The presence of the amino and thiol groups on the this compound scaffold provides reactive handles for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Visualizations

General Synthetic Workflow for Benzoxazole-2-thiol Derivatives

The following diagram illustrates a generalized workflow for the synthesis and purification of a benzoxazole-2-thiol derivative, based on common laboratory practices for this class of compounds.

G General Synthetic Workflow for Benzoxazole-2-thiol Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (2-Aminophenol Derivative, Thiocarbonyl Source) reaction Reaction (Heating in a suitable solvent) start->reaction workup Reaction Work-up (Cooling, pH adjustment) reaction->workup filtration Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying characterization Characterization (NMR, IR, Mass Spectrometry) drying->characterization purity Purity Assessment (HPLC, Elemental Analysis) characterization->purity final_product final_product purity->final_product Final Product: This compound

Caption: A flowchart illustrating the general steps involved in the synthesis, purification, and analysis of benzoxazole-2-thiol derivatives.

References

An In-depth Technical Guide on 6-Amino-benzooxazole-2-thiol (CAS: 4694-92-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-benzooxazole-2-thiol, a heterocyclic compound with the CAS number 4694-92-2, belongs to the versatile class of benzoxazoles, which are recognized for their wide-ranging pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance based on the activities of structurally related compounds. While specific biological data for this compound is limited in publicly accessible literature, this document aims to provide a foundational understanding for researchers interested in exploring its therapeutic potential.

Chemical and Physical Properties

This compound, also known as 6-amino-1,3-benzoxazole-2(3H)-thione, is a solid organic compound at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 4694-92-2[1][2][3][4][5]
Molecular Formula C₇H₆N₂OS[2]
Molecular Weight 166.20 g/mol [2]
IUPAC Name 6-amino-1,3-benzoxazole-2(3H)-thione[1][5]
Synonyms 6-Amino-2-mercaptobenzoxazole, 6-Amino-2(3H)-benzoxazolethione[6]
Physical Form Solid[1]
Melting Point 225-226 °C[6]
Storage Temperature 2-8 °C, protect from light, stored under nitrogen[1][2]
Purity ≥98% (commercially available)[1][2]

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from 2-amino-5-nitrophenol. The first step involves the formation of a nitro-substituted benzoxazole-2-thiol intermediate, which is subsequently reduced to the final amino-substituted product.[7]

Experimental Protocols

Step 1: Synthesis of 6-Nitrobenzo[d]oxazole-2-thiol

This step involves the cyclization of 2-amino-5-nitrophenol with potassium ethylxanthate in pyridine.[7]

  • Materials:

    • 2-amino-5-nitrophenol

    • Potassium ethylxanthate

    • Dry pyridine

  • Procedure:

    • A suspension of 2-amino-5-nitrophenol (e.g., 3.08 g, 20 mmol) and potassium ethylxanthate (e.g., 3.36 g, 21 mmol) in dry pyridine (e.g., 40 mL) is prepared in a round-bottom flask.[7]

    • The reaction mixture is stirred and heated to 120 °C for 6 hours.[7]

    • Following the heating period, the mixture is allowed to stir at room temperature for an additional 16 hours.[7]

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up to isolate the 6-Nitrobenzo[d]oxazole-2-thiol intermediate.

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of 6-Nitrobenzo[d]oxazole-2-thiol to an amino group using iron powder and ammonium chloride.[7]

  • Materials:

    • 6-Nitrobenzo[d]oxazole-2-thiol

    • Iron powder

    • Ammonium chloride

    • Ethanol

    • Water

  • Procedure:

    • A mixture of 6-nitrobenzo[d]oxazole-2-thiol (e.g., 5 g, 25 mmol), iron powder (e.g., 3.36 g, 60 mmol), and ammonium chloride (e.g., 2.67 g, 50 mmol) is prepared.[7]

    • The mixture is refluxed in a mixed solvent of ethanol (e.g., 25 mL) and water (e.g., 8 mL).[7]

    • The reaction is monitored for completion.

    • Upon completion, the final product, this compound, is isolated and purified.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Nitrobenzo[d]oxazole-2-thiol cluster_step2 Step 2: Synthesis of this compound A 2-amino-5-nitrophenol D Reaction Mixture A->D B Potassium ethylxanthate B->D C Dry Pyridine C->D E Heat at 120°C for 6h, then stir at RT for 16h D->E F 6-Nitrobenzo[d]oxazole-2-thiol E->F G 6-Nitrobenzo[d]oxazole-2-thiol K Reaction Mixture G->K H Iron Powder H->K I Ammonium Chloride I->K J Ethanol/Water J->K L Reflux K->L M This compound L->M

Synthesis workflow for this compound.

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the amino (N-H stretching and bending), thiol (S-H stretching, which may be weak or absent due to tautomerism), and benzoxazole ring vibrations.

IR_Spectrum_Features cluster_functional_groups Expected IR Absorptions Compound This compound NH_stretch N-H Stretch (Amino Group) ~3300-3500 cm⁻¹ Compound->NH_stretch NH_bend N-H Bend (Amino Group) ~1600-1650 cm⁻¹ Compound->NH_bend CN_stretch C=N Stretch (Oxazole Ring) ~1600-1680 cm⁻¹ Compound->CN_stretch Aromatic_CH Aromatic C-H Stretch ~3000-3100 cm⁻¹ Compound->Aromatic_CH CS_stretch C=S Stretch (Thione Tautomer) ~1050-1250 cm⁻¹ Compound->CS_stretch

Expected IR spectral features of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum would likely show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the amino and thiol substituents. The protons of the amino group would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the benzoxazole ring system and the thione/thiol carbon.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (166.20 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO, CS, or HCN from the heterocyclic ring.

Potential Biological Activities and Therapeutic Applications

While specific biological studies on this compound are not extensively reported, the benzoxazole scaffold is a well-established pharmacophore with a broad range of biological activities.

Anticancer Activity

Numerous benzoxazole derivatives have been investigated for their potential as anticancer agents.[8][9] Some studies on related benzothiazole and benzoxazole-2-thiol derivatives have shown promising in vitro antiproliferative activity against various human cancer cell lines.[7] For instance, a study on novel benzothiazole, benzimidazole, and benzoxazole derivatives revealed that some compounds exhibited significant antitumor activities.[7] The proposed mechanisms of action for some benzoxazole derivatives include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.

Antimicrobial Activity

The benzoxazole nucleus is also a key component in many compounds with potent antimicrobial properties.[10] Derivatives of benzoxazole have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Potential_Biological_Activities cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action Core This compound Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Apoptosis Induction of Apoptosis Anticancer->Apoptosis Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, DNA Gyrase) Anticancer->Enzyme_Inhibition Pathway_Modulation Modulation of Signaling Pathways Anticancer->Pathway_Modulation Antimicrobial->Enzyme_Inhibition

Potential biological activities and mechanisms.

Future Research Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Detailed Spectral Characterization: Comprehensive analysis using NMR, IR, and MS to confirm the structure and provide a reference for future studies.

  • In-depth Biological Evaluation: Screening for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This should include determining quantitative measures of activity such as IC₅₀ values.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.

Conclusion

This compound is a readily synthesizable compound belonging to the pharmacologically significant benzoxazole class. While specific data on its biological activity is currently sparse, its structural features suggest potential as a lead compound for the development of new anticancer and antimicrobial agents. This technical guide provides the foundational chemical and synthetic information necessary to facilitate further investigation into the therapeutic potential of this promising molecule.

References

6-Amino-benzooxazole-2-thiol mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 6-Amino-benzooxazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound belonging to the benzoxazole class of molecules, which are recognized for their wide-ranging pharmacological activities.[1][2] While research on the specific mechanism of action of this compound is not extensively detailed in publicly available literature, significant insights can be drawn from studies on its derivatives and the broader benzoxazole and thiol-containing compound classes. This technical guide synthesizes the available information to postulate potential mechanisms of action, presents quantitative data from related compounds, details relevant experimental protocols, and provides visual diagrams of associated biological pathways and workflows.

Introduction to Benzoxazoles

Benzoxazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to an oxazole ring.[3] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][4] The planar structure of the benzoxazole ring system allows it to interact with biological macromolecules, contributing to its diverse pharmacological effects.[2][3]

Postulated Mechanisms of Action of this compound and Its Derivatives

Direct studies on the mechanism of action of this compound are limited. However, research on its derivatives provides clues to its potential biological activities.

Induction of Cytosolic Vacuolization in Cancer Cells

A study involving novel benzoxazole derivatives synthesized from 6-amino-benzo[d]oxazole-2-thiol reported the induction of cytosolic vacuolization in cancer cells.[5] This phenomenon was not observed with the initial lead compounds, suggesting a unique mechanism of action for derivatives of this compound that may lead to a non-apoptotic form of cell death.[5]

Potential as Enzyme Inhibitors

The presence of a thiol (-SH) group suggests that this compound could function as an inhibitor of various enzymes, particularly those with cysteine residues in their active sites.[6] Thiol-dependent enzymes are crucial in numerous physiological and pathological processes.[6] The thiol moiety can interact with enzyme active sites through reversible or irreversible modifications, potentially leading to therapeutic effects.[6] For instance, derivatives of the related 2-aminobenzothiazole scaffold have shown urease enzyme inhibition.[7]

Modulation of Cellular Redox State

Thiols are critical components of the cellular antioxidant system and are involved in redox signaling.[8][9][10] Compounds containing thiol groups can influence the cellular redox balance by reacting with reactive oxygen species (ROS) and reactive nitrogen species (RNS), or by participating in thiol-disulfide exchange reactions.[9][11] This modulation of the redox environment can impact various signaling pathways that control cell survival and death.[8][11]

Inhibition of Transporters

Derivatives of 2-aminobenzoxazole have been identified as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2).[12] Inhibition of S1P export from cells can disrupt S1P signaling, which is involved in various physiological processes, including lymphocyte trafficking.[12] This suggests that the aminobenzoxazole scaffold could be a platform for developing transporter inhibitors.[12]

Quantitative Data

The following table summarizes the in vitro antitumor activity of a derivative of this compound (compound 1g in the cited study) against human cancer cell lines.[5]

CompoundTarget Cell LineIC50 (μM)
1g (A derivative of this compound)HepG2 (Hepatocellular carcinoma)12.2
HCT-116 (Colon carcinoma)2.61

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro precursor.[5]

Protocol for the Synthesis of 6-Nitrobenzo[d]oxazole-2-thiol:

  • A suspension of 2-amino-5-nitrophenol and potassium ethylxanthate in dry pyridine is stirred at 120 °C for 6 hours.[5]

  • The mixture is then stirred at room temperature for another 16 hours.[5]

  • The pH of the solution is adjusted to 6 with 2 M HCl.[5]

  • The resulting precipitate is collected by filtration, washed with petroleum ether, and dried under vacuum.[5]

Protocol for the Reduction to this compound:

  • A mixture of 6-nitrobenzo[d]oxazole-2-thiol, iron powder, and ammonium chloride is refluxed in a mixed solvent of ethanol and water.[5]

  • Upon completion of the reaction, the hot mixture is filtered.

  • The filtrate is washed with petroleum ether.

  • The product crystallizes upon standing at room temperature.[5]

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cancer cells (e.g., HepG2, HCT-116) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., derivatives of this compound) for a specified period (e.g., 48 hours).

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL).

  • The plates are incubated for a further 4 hours to allow the formazan crystals to form.

  • The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Visualizations

Potential Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism of action for aminobenzoxazole derivatives as inhibitors of the S1P transporter Spns2, leading to the disruption of S1P signaling.

Sphingosine_1_Phosphate_Pathway_Inhibition Potential Inhibition of the S1P Pathway by Aminobenzoxazole Derivatives cluster_cell Cell Interior cluster_extracellular Extracellular Space SphK Sphingosine Kinases (SphK1/2) S1P_intracellular Intracellular S1P SphK->S1P_intracellular Phosphorylation Spns2 Spns2 Transporter S1P_intracellular->Spns2 S1P_extracellular Extracellular S1P Spns2->S1P_extracellular Export Aminobenzoxazole This compound (or derivative) Aminobenzoxazole->Spns2 Inhibition S1P_Receptors S1P Receptors (S1PR1-5) S1P_extracellular->S1P_Receptors Binding Signaling Downstream Signaling (e.g., Lymphocyte Trafficking) S1P_Receptors->Signaling

Caption: Potential inhibition of the S1P pathway by aminobenzoxazole derivatives.

Experimental Workflow for Antitumor Activity Screening

This diagram outlines the general workflow for synthesizing and evaluating the antitumor activity of this compound derivatives.

Antitumor_Activity_Screening_Workflow Workflow for Antitumor Activity Screening Start Starting Materials (e.g., 2-amino-5-nitrophenol) Synthesis_Intermediate Synthesis of This compound Start->Synthesis_Intermediate Synthesis_Derivatives Synthesis of Novel Derivatives Synthesis_Intermediate->Synthesis_Derivatives MTT_Assay MTT Assay for Cell Proliferation Synthesis_Derivatives->MTT_Assay Cell_Culture Cancer Cell Culture (e.g., HepG2, HCT-116) Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Mechanism_Study Further Mechanistic Studies (e.g., observing cytosolic vacuolization) Data_Analysis->Mechanism_Study

Caption: Workflow for antitumor activity screening of benzoxazole derivatives.

Role of Thiols in Cellular Redox Regulation

The following diagram illustrates the central role of thiol-containing molecules in maintaining cellular redox homeostasis and signaling.

Thiol_Redox_Regulation Role of Thiols in Cellular Redox Regulation ROS Reactive Oxygen Species (ROS) Thiol Thiol-containing molecules (R-SH) (e.g., this compound) ROS->Thiol Oxidation Oxidized_Thiol Oxidized Thiol (e.g., R-S-S-R') Thiol->Oxidized_Thiol Enzymes Thiol-dependent Enzymes Thiol->Enzymes Modulates Activity Oxidized_Thiol->Thiol Reduction Reductant Cellular Reductants (e.g., NADPH) Reductant->Thiol Signaling Redox Signaling Pathways Enzymes->Signaling

Caption: The central role of thiols in cellular redox regulation and signaling.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, evidence from its derivatives suggests several promising avenues for its biological activity. These include the induction of a non-canonical form of cell death in cancer cells, potential inhibition of enzymes and transporters, and modulation of cellular redox signaling. Further research is warranted to investigate these potential mechanisms directly for the parent compound and to explore its full therapeutic potential. Key future experiments should include target identification and validation studies, comprehensive profiling against a wider range of cancer cell lines, and in vivo efficacy studies. The unique biological activities observed in its derivatives make this compound a valuable scaffold for the development of novel therapeutic agents.

References

The Biological Versatility of 6-Amino-benzooxazole-2-thiol: A Technical Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-benzooxazole-2-thiol is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. While extensive research has highlighted the potent anticancer, antimicrobial, and anti-inflammatory properties of its derivatives, data on the intrinsic biological activity of the core this compound molecule remains limited in publicly accessible literature. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and summarizes the significant biological activities demonstrated by its derivatives, offering insights into the therapeutic potential of this chemical scaffold. Detailed experimental protocols for the synthesis and biological evaluation are provided to facilitate further research and development in this promising area.

Introduction

The benzoxazole nucleus is a prominent scaffold in medicinal chemistry, known to impart a range of pharmacological activities. The strategic incorporation of an amino group at the 6-position and a thiol group at the 2-position creates a versatile building block, this compound, which allows for diverse chemical modifications. These modifications have led to the development of derivatives with significant therapeutic potential, particularly in oncology, infectious diseases, and inflammatory conditions. This document aims to consolidate the available scientific information on this compound, focusing on its synthesis and the biological activities of its derivatives, thereby providing a valuable resource for researchers in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 2-amino-5-nitrophenol. The first step involves the formation of the benzoxazole ring to yield 6-nitrobenzo[d]oxazole-2-thiol, followed by the reduction of the nitro group to an amino group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-nitrobenzo[d]oxazole-2-thiol

  • A suspension of 2-amino-5-nitrophenol (3.08 g, 20 mmol) and potassium ethylxanthate (3.36 g, 21 mmol) is prepared in dry pyridine (40 mL).

  • The mixture is stirred at 120 °C for 6 hours.

  • Following the heating period, the reaction mixture is stirred at room temperature for an additional 16 hours.

  • A 2 M HCl solution is added to adjust the pH of the solution to 6, resulting in the formation of a precipitate.

  • The precipitate is collected by filtration, washed with petroleum ether, and dried under vacuum to yield 6-nitrobenzo[d]oxazole-2-thiol.

Step 2: Synthesis of 6-Amino-benzo[d]oxazole-2-thiol (2c) [1]

  • A mixture of 6-nitrobenzo[d]oxazole-2-thiol (5 g, 25 mmol), iron powder (3.36 g, 60 mmol), and ammonium chloride (2.67 g, 50 mmol) is refluxed in a mixed solvent of ethanol (25 mL) and water (8 mL).[1]

  • Upon completion of the reaction, the mixture is filtered while hot.

  • The filtrate is then washed with petroleum ether.

  • Standing at room temperature allows for the crystallization of the product, yielding 6-Amino-benzo[d]oxazole-2-thiol as a bright yellow solid.[1]

Synthesis_of_6_Amino_benzooxazole_2_thiol cluster_0 Step 1: Formation of 6-nitrobenzo[d]oxazole-2-thiol cluster_1 Step 2: Reduction to this compound 2-amino-5-nitrophenol 2-amino-5-nitrophenol Pyridine, 120C Pyridine, 120C 2-amino-5-nitrophenol->Pyridine, 120C Potassium ethylxanthate Potassium ethylxanthate Potassium ethylxanthate->Pyridine, 120C 6-nitrobenzo[d]oxazole-2-thiol 6-nitrobenzo[d]oxazole-2-thiol Pyridine, 120C->6-nitrobenzo[d]oxazole-2-thiol Cyclization Ethanol/Water, Reflux Ethanol/Water, Reflux 6-nitrobenzo[d]oxazole-2-thiol->Ethanol/Water, Reflux Iron powder Iron powder Iron powder->Ethanol/Water, Reflux Ammonium chloride Ammonium chloride Ammonium chloride->Ethanol/Water, Reflux This compound This compound Ethanol/Water, Reflux->this compound Reduction

Caption: Synthetic pathway for this compound.

Biological Activities of this compound Derivatives

While quantitative data for the core compound is scarce, its derivatives have demonstrated a broad spectrum of biological activities. The primary areas of investigation have been oncology, infectious diseases, and inflammation.

Anticancer Activity

Derivatives of this compound have shown potent anti-proliferative effects against a variety of human cancer cell lines.

Table 1: Anticancer Activity of Selected Benzoxazole-2-thiol Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 1gHepG212.2[1]
Derivative 1gHCT-1162.61[1]
Derivative 1dHepG22.10[1]
Derivative 1dHCT-1161.25[1]
Compound 7eSKRB-30.0012[2]
Compound 7eSW6200.0043[2]
Compound 7eA5490.044[2]
Compound 7eHepG20.048[2]
Compound 16MCF-76.98[3]
Compound 17MCF-711.18[3]

Experimental Protocol: MTT Assay for Cytotoxicity [1]

  • Human cancer cell lines (e.g., HepG2, HCT-116) are cultured in Dulbecco's modified Eagle's medium (DMEM) or RPMI 1640 medium supplemented with fetal bovine serum (FBS).

  • Cells are seeded in 96-well plates and incubated to allow for attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

  • The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Derivatives of 2-mercaptobenzoxazole have been evaluated for their efficacy against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected 2-Mercaptobenzoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Alkenylthio-5-aminobenzothiazole derivativeCandida albicans15.6[4]
6-CF3 substituted MBT derivativeStaphylococcus aureus3.12[4]
6-NO2 substituted MBT derivativeStaphylococcus aureus12.5[4]
6-NO2 substituted MBT derivativeEscherichia coli25[4]
Oxazole-containing carboxamideMycobacterium tuberculosis H37Ra3.13[5][6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • A two-fold serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate.

  • A standardized inoculum of the target microorganism is added to each well.

  • The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

Certain derivatives of benzoxazole have been investigated for their anti-inflammatory properties, with some showing potent inhibition of inflammatory mediators.

Table 3: Anti-inflammatory Activity of Selected Benzoxazole Derivatives

CompoundTarget/AssayIC50 (µM)Reference
Compound 3gIL-6 inhibition5.09 ± 0.88[7]
Compound 3dIL-6 inhibition5.43 ± 0.51[7]
Compound 3cIL-6 inhibition10.14 ± 0.08[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [8]

  • The test compounds are administered to rats at a specific dose.

  • After a set period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group.

Potential Mechanisms of Action

The diverse biological activities of this compound derivatives are attributed to their ability to interact with various biological targets. While the specific mechanisms for the core compound are not well-defined, studies on its derivatives suggest several potential signaling pathways.

  • Anticancer Mechanisms: Some derivatives have been shown to induce apoptosis in cancer cells.[2] Others are suggested to act as inhibitors of key enzymes involved in cancer progression, such as kinase insert domain receptor (KDR), epidermal growth factor receptor (EGFR), and fibroblast growth factor receptor 1 (FGFR1).[3]

  • Enzyme Inhibition: The benzoxazole scaffold has been explored for its potential to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases.[9]

Potential_Mechanisms cluster_Anticancer Anticancer Activity cluster_AntiInflammatory Anti-inflammatory Activity cluster_Neuroprotective Potential Neuroprotective Activity Kinase Inhibition (KDR, EGFR, FGFR1) Kinase Inhibition (KDR, EGFR, FGFR1) Apoptosis Induction Apoptosis Induction COX-2 Inhibition COX-2 Inhibition IL-6 Inhibition IL-6 Inhibition AChE/BChE Inhibition AChE/BChE Inhibition This compound Scaffold This compound Scaffold This compound Scaffold->Kinase Inhibition (KDR, EGFR, FGFR1) This compound Scaffold->Apoptosis Induction This compound Scaffold->COX-2 Inhibition This compound Scaffold->IL-6 Inhibition This compound Scaffold->AChE/BChE Inhibition

Caption: Potential mechanisms of action for derivatives of the core scaffold.

Conclusion

This compound is a valuable and versatile chemical intermediate. While direct evidence of its biological activity is limited, the extensive research on its derivatives underscores the significant potential of this scaffold in medicinal chemistry. The potent anticancer, antimicrobial, and anti-inflammatory activities exhibited by its derivatives warrant further investigation into the therapeutic applications of novel compounds derived from this core structure. The detailed synthetic and biological testing protocols provided in this guide are intended to support and stimulate further research in this promising field, potentially leading to the discovery of new and effective therapeutic agents.

References

A Comprehensive Technical Review of 6-Amino-benzooxazole-2-thiol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Amino-benzooxazole-2-thiol is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. The benzoxazole scaffold is a prominent feature in numerous FDA-approved drugs and is of significant interest in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth review of the synthesis, chemical properties, and, most notably, the therapeutic applications of this compound and its derivatives, with a focus on their emerging role as anticancer agents and kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource complete with detailed experimental protocols, quantitative biological data, and visualized molecular pathways.

Introduction to Benzoxazoles

Benzoxazoles are aromatic organic compounds consisting of a benzene ring fused to an oxazole ring.[2] This bicyclic heterocyclic system is structurally similar to naturally occurring nucleic bases, which may contribute to its ability to interact with the biopolymers of living systems.[3] The benzoxazole core is a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][4] The functionalization of the benzoxazole ring at various positions, particularly the 2 and 6 positions, has led to the development of potent and selective therapeutic agents. This compound (CAS: 4694-92-2, Molecular Formula: C₇H₆N₂OS) is a key building block, providing reactive sites for the synthesis of diverse chemical libraries.[5][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-nitrophenol. The process involves an initial cyclization to form the nitro-substituted benzoxazole intermediate, followed by a reduction of the nitro group to the desired amine.[7][8]

Experimental Protocol: Synthesis of 6-Aminobenzo[d]oxazole-2-thiol[7]

Step 1: Synthesis of 6-Nitrobenzo[d]oxazole-2-thiol A suspension of 2-amino-5-nitrophenol (3.08 g, 20 mmol) and potassium ethylxanthate (3.36 g, 21 mmol) in dry pyridine (40 mL) is stirred at 120 °C for 6 hours. The reaction mixture is then allowed to stir at room temperature for an additional 16 hours. Following this, a 2 M HCl solution is added to adjust the pH of the solution to 6. The resulting precipitate is collected by filtration, washed with petroleum ether, and dried under vacuum to yield the title compound.

Step 2: Synthesis of 6-Aminobenzo[d]oxazole-2-thiol A mixture of 6-nitrobenzo[d]oxazole-2-thiol (5 g, 25 mmol), iron powder (3.36 g, 60 mmol), and ammonium chloride (2.67 g, 50 mmol) is refluxed in a mixed solvent system of ethanol (25 mL) and water (8 mL). Upon completion of the reaction, the mixture is filtered while hot to remove the iron catalyst. The filtrate is then washed with petroleum ether. The desired product, this compound, crystallizes upon standing at room temperature as a bright yellow solid.

Synthesis Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A 2-Amino-5-nitrophenol P1 6-Nitrobenzo[d]oxazole-2-thiol A->P1 Pyridine, 120°C, 6h then RT, 16h B Potassium Ethylxanthate B->P1 Pyridine, 120°C, 6h then RT, 16h P2 This compound P1->P2 Ethanol/H2O, Reflux C Iron Powder D Ammonium Chloride

Caption: Synthetic pathway for this compound.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. Research has focused on their ability to act as kinase inhibitors and cytotoxic agents against various cancer cell lines.

Anticancer Activity

Numerous studies have synthesized libraries of benzoxazole derivatives and evaluated their anti-proliferative activities.[1] For instance, derivatives where the thiol group is substituted have shown potent activity against human cancer cell lines such as HepG2 (liver carcinoma) and HCT-116 (colon carcinoma).[7] Furthermore, computational and in-vitro studies have identified amino-benzoxazole derivatives as potential inhibitors of Kinase Insert Domain Containing Receptor (KDR), also known as VEGFR-2, a key mediator of angiogenesis.[9]

Quantitative Data: In-Vitro Cytotoxicity and Kinase Inhibition

The following table summarizes the biological activity data for several key derivatives synthesized from the this compound scaffold.

Compound IDR1 Group (at S)R2 Group (at N)TargetIC₅₀ (µM)Reference
1d N-methyl-piperazine-phenyl2-MethoxyphenylHCT-1161.25[7]
1d N-methyl-piperazine-phenyl2-MethoxyphenylHepG22.10[7]
1g N-methyl-piperazine-phenyl2-MethoxyphenylHCT-1162.61[7]
1g N-methyl-piperazine-phenyl2-MethoxyphenylHepG212.2[7]
Cmpd 1 (Not specified)(Not specified)KDR Kinase6.855[9]
Cmpd 16 (Not specified)(Not specified)MCF-76.98[9]
Cmpd 17 (Not specified)(Not specified)MCF-711.18[9]

Note: Compounds 1d and 1g are benzothiazole and benzimidazole analogs, respectively, from the same study, demonstrating the activity of the broader benzazole scaffold.[7] Compounds 1, 16, and 17 are selected amino-benzoxazole derivatives evaluated for KDR inhibition and cytotoxicity.[9]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer activity of benzoxazole derivatives is the inhibition of protein kinases that are crucial for tumor growth and survival. Docking studies suggest that the amino groups on the benzoxazole core can form hydrogen bonds with the hinge region residues of a kinase's active site, a common binding motif for kinase inhibitors.[10] KDR (VEGFR-2) is a key target, as its inhibition blocks the signaling pathway responsible for angiogenesis, the formation of new blood vessels that supply tumors.[9] Inhibition of this pathway can starve tumors of essential nutrients and oxygen.

G VEGF VEGF Ligand KDR KDR (VEGFR-2) Receptor VEGF->KDR Binds AutoP Dimerization & Autophosphorylation KDR->AutoP Activates Downstream Downstream Signaling (PI3K/Akt, MAPK) AutoP->Downstream Response Angiogenesis Cell Proliferation Survival Downstream->Response Inhibitor Amino-benzoxazole Derivative Inhibitor->Block Block->AutoP Inhibits

Caption: Simplified KDR signaling pathway and point of inhibition.

Key Experimental Methodologies

The evaluation of the biological activity of this compound derivatives relies on standardized in-vitro assays. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

The anti-proliferative activities of synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT-116) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the resulting formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

This compound stands out as a versatile and valuable scaffold for the development of novel therapeutic agents. The literature strongly supports the potential of its derivatives as potent anticancer agents, primarily through the mechanism of kinase inhibition. The synthetic accessibility of the core and the potential for diverse functionalization at its amino and thiol groups allow for extensive structure-activity relationship (SAR) studies. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The promising in-vitro data warrants further investigation through in-vivo animal models to establish the therapeutic efficacy and safety profile of these emerging anticancer candidates.

References

Discovery and history of 6-Amino-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-benzooxazole-2-thiol is a heterocyclic organic compound featuring a benzoxazole core, which is a significant scaffold in medicinal chemistry. The presence of an amino group and a thiol group at positions 6 and 2, respectively, provides versatile opportunities for chemical modification, making it an attractive building block in drug discovery and materials science. This document provides a comprehensive overview of the synthesis, known properties, and potential applications of this compound, with a focus on experimental details and data presentation for a technical audience.

Introduction and History

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged structure found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific history of the discovery of this compound is not extensively documented in publicly available literature. However, its structural class has been the subject of significant research for decades. The development of synthetic routes to substituted benzoxazoles has been driven by the need for novel therapeutic agents. The synthesis of this compound would logically follow from its nitro precursor, 6-nitrobenzo[d]oxazole-2-thiol, a transformation that is a common strategy in medicinal chemistry to introduce an amino group for further functionalization.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for its nitro precursor.

PropertyData (this compound)Data (6-Nitro-benzooxazole-2-thiol)Source
CAS Number 4694-92-214541-93-6[1][2]
Molecular Formula C₇H₆N₂OSC₇H₄N₂O₃S[1][2]
Molecular Weight 166.2 g/mol 196.18 g/mol [2]
Appearance Expected to be a solid powderLight yellow to yellow solid[3]
Melting Point Not reported234-235 °C[3]
Purity >97% (Commercially available)Not specified[1]

Synthesis

The synthesis of this compound can be achieved in a two-step process starting from 2-amino-5-nitrophenol. The first step involves the formation of the benzoxazole ring to yield 6-nitrobenzo[d]oxazole-2-thiol, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 6-nitrobenzo[d]oxazole-2-thiol

This step involves the cyclization of 2-amino-5-nitrophenol with a source of a thiocarbonyl group, such as potassium ethylxanthate.

Experimental Protocol:

  • Reagents: 2-amino-5-nitrophenol, Potassium ethylxanthate, Dry Pyridine, 2M HCl.

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-5-nitrophenol in dry pyridine.

    • Add potassium ethylxanthate to the solution.

    • Heat the reaction mixture with stirring at 120°C for 6 hours.

    • Allow the mixture to stir at room temperature for an additional 16 hours.

    • Adjust the pH of the reaction mixture to 6 using a 2M HCl solution.

    • The precipitate formed is collected by filtration, washed, and dried to yield 6-nitrobenzo[d]oxazole-2-thiol.

Step 2: Synthesis of this compound (Inferred)

This step involves the reduction of the nitro group of 6-nitrobenzo[d]oxazole-2-thiol. Several methods are commonly used for the reduction of aromatic nitro groups. Catalytic hydrogenation is a clean and efficient method.

Inferred Experimental Protocol (Catalytic Hydrogenation):

  • Reagents: 6-nitrobenzo[d]oxazole-2-thiol, Palladium on carbon (Pd/C, 10%), Hydrogen gas (H₂), Solvent (e.g., Ethanol or Ethyl Acetate).

  • Procedure:

    • In a hydrogenation vessel, dissolve 6-nitrobenzo[d]oxazole-2-thiol in a suitable solvent like ethanol.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the reaction mixture at room temperature until the consumption of hydrogen ceases (as monitored by a pressure gauge).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization.

Visualization of Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process.

Synthesis_Pathway Start 2-Amino-5-nitrophenol Intermediate 6-Nitrobenzo[d]oxazole-2-thiol Start->Intermediate Potassium ethylxanthate, Pyridine, 120°C Final This compound Intermediate->Final H₂, Pd/C (Reduction)

Caption: Synthetic pathway for this compound.

Biological Activities and Potential Applications

While specific biological data for this compound is scarce, the benzoxazole scaffold is a well-established pharmacophore. Derivatives have shown a broad range of activities.

  • Anticancer: Many benzoxazole derivatives have been investigated as potential anticancer agents.[3] Their mechanism of action can involve the inhibition of enzymes like DNA gyrase.

  • Antimicrobial: The benzoxazole nucleus is present in compounds with antibacterial and antifungal properties.

  • Enzyme Inhibition: Substituted benzoxazoles have been shown to inhibit various enzymes, making them interesting for the treatment of a range of diseases.

The amino group of this compound serves as a key functional handle for the synthesis of libraries of derivatives for screening against various biological targets. The thiol group can also be functionalized, for example, by alkylation to produce 2-alkylthio derivatives.

Experimental Workflow for Derivatization

The functional groups on this compound allow for straightforward derivatization to create a chemical library for screening.

Derivatization_Workflow Core This compound Amino_Mod Amino Group Functionalization Core->Amino_Mod Acylation, Sulfonylation, etc. Thiol_Mod Thiol Group Functionalization Core->Thiol_Mod Alkylation, Etc. Library Derivative Library Amino_Mod->Library Thiol_Mod->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit

Caption: Workflow for derivatization and screening.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. While detailed historical and experimental data for this specific molecule are not extensively reported, its synthesis can be reliably inferred from established chemical transformations. The presence of two reactive functional groups makes it an ideal scaffold for the generation of diverse chemical libraries for the discovery of new bioactive molecules. Further research into the specific synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

An In-depth Technical Guide on 6-Amino-benzooxazole-2-thiol: Properties and Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 6-Amino-benzooxazole-2-thiol, with a focus on its physicochemical properties and solubility characteristics. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines general solubility behaviors inferred from related compounds and presents a standardized experimental protocol for its determination.

Physicochemical Properties

This compound is a heterocyclic organic compound incorporating a benzoxazole core structure, which is of significant interest in medicinal chemistry and materials science. Key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 4694-92-2[1]
Molecular Formula C₇H₆N₂OS[2]
Molecular Weight 166.2 g/mol [2]
Appearance Off-white to yellow solid[1]
Melting Point 225-226 °C[1]
Boiling Point (Predicted) 345.9 ± 44.0 °C[1]
Density (Predicted) 1.51 ± 0.1 g/cm³[1]
pKa (Predicted) 10.99 ± 0.20[1]
Storage Conditions 2-8°C, protect from light, stored under nitrogen[1]

Solubility Data

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol, such as the shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound (purity >97%)[2]

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, acetonitrile)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is achieved. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

    • Repeat the experiment at different temperatures to evaluate the temperature dependence of solubility.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Incubate at constant temperature with agitation B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Quantify using HPLC or UV-Vis G->H I Calculate solubility H->I

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 6-Amino-benzooxazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Amino-benzooxazole-2-thiol. Due to the limited availability of directly published complete spectra for this specific molecule, this document combines reported data for structurally related compounds with predicted values based on established spectroscopic principles. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the characterization of benzoxazole derivatives.

Introduction

This compound is a member of the benzoxazole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Benzoxazole derivatives are known to exhibit a wide range of biological activities. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of new therapeutic agents based on this scaffold.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-4~7.0-7.2d~8.0
H-5~6.6-6.8dd~8.0, ~2.0
H-7~6.9-7.1d~2.0
-NH₂~5.0-6.0br s-Chemical shift can vary with concentration and temperature.
-SH~12.0-13.0br s-Thiol proton chemical shift can be highly variable and may exchange with solvent.
-NH (thione tautomer)~11.0-12.0br s-In the thione tautomer, this proton is attached to the ring nitrogen.

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2 (C=S)~180-190Thione carbon is significantly deshielded.
C-4~110-115
C-5~115-120
C-6~140-145Carbon bearing the amino group.
C-7~100-105
C-8 (C-O)~145-150
C-9 (C-N)~135-140

Note: The predicted chemical shifts are based on data from related benzoxazole derivatives, including 6-nitrobenzo[d]oxazol-2-amine and 6-methylbenzo[d]oxazol-2-amine[1]. The presence of the amino group at the 6-position is expected to cause an upfield shift (to lower ppm values) for the aromatic protons and carbons compared to the unsubstituted benzoxazole-2-thiol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3400-3200Medium, Doublet
S-H Stretch (Thiol)2600-2550Weak
C=S Stretch (Thione)1200-1050Medium-Strong
Aromatic C-H Stretch3100-3000Medium
C=N Stretch1640-1610Medium
C-N Stretch1350-1250Medium
C-O Stretch1250-1200Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

IonExpected m/zNotes
[M+H]⁺167.02Molecular ion peak (protonated).
[M]⁺166.01Molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or similar, operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be used to aid dissolution.

  • The solution should be clear and free of any particulate matter.

Data Acquisition:

  • ¹H NMR: Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

  • The mass spectrometer is typically operated in positive or negative ion mode to detect the molecular ion and its fragments.

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition of the compound.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the tautomeric forms of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Analysis Spectral Interpretation (Chemical Shifts, Coupling) NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight and Formula Determination MS_Acq->MS_Analysis Structure Final Structure Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Tautomeric equilibrium between the thiol and thione forms.

References

Methodological & Application

Synthesis of 6-Amino-benzooxazole-2-thiol from 2-amino-5-nitrophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the two-step synthesis of 6-Amino-benzooxazole-2-thiol, a valuable building block in medicinal chemistry and drug development, starting from 2-amino-5-nitrophenol. The protocols are based on established chemical transformations, ensuring reproducibility and high yield.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a benzoxazole core with amino and thiol functionalities, allows for diverse chemical modifications to generate libraries of potential therapeutic agents. The synthetic route described herein involves the initial formation of a nitro-substituted benzoxazole-2-thiol intermediate, followed by the reduction of the nitro group to the desired amine.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process.

StepReactionReactantsProductYield (%)Purity (%)
1Cyclization2-amino-5-nitrophenol, Potassium ethyl xanthate6-Nitro-benzooxazole-2-thiol~78%>95%
2Reduction6-Nitro-benzooxazole-2-thiol, Tin(II) chloride dihydrateThis compoundHigh>98%

Experimental Protocols

Step 1: Synthesis of 6-Nitro-benzooxazole-2-thiol

This protocol outlines the cyclization of 2-amino-5-nitrophenol with potassium ethyl xanthate to form the intermediate, 6-Nitro-benzooxazole-2-thiol.[1][2]

Materials:

  • 2-amino-5-nitrophenol

  • Potassium ethyl xanthate

  • Pyridine

  • 1.5N Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-nitrophenol (1.0 eq) in pyridine.

  • Add potassium ethyl xanthate (1.1 eq) to the suspension.[2]

  • Heat the reaction mixture to 120°C and maintain this temperature for 8 hours with continuous stirring.[2]

  • After 8 hours, cool the reaction mixture to room temperature.

  • Acidify the mixture by slowly adding 1.5N HCl until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with water to remove any remaining impurities.

  • Dry the product, 6-Nitro-benzooxazole-2-thiol, under vacuum. A yellow solid is expected.[2] With this method, a yield of approximately 78% can be achieved.[2]

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 6-Nitro-benzooxazole-2-thiol to an amino group using tin(II) chloride dihydrate. This is a common and effective method for the reduction of aromatic nitro groups.

Materials:

  • 6-Nitro-benzooxazole-2-thiol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve 6-Nitro-benzooxazole-2-thiol (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by adding a saturated sodium hydroxide solution until the pH is basic. This will precipitate the tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction Start 2-amino-5-nitrophenol + Potassium ethyl xanthate Reaction1 Heat at 120°C in Pyridine (8 hours) Start->Reaction1 Reactants Acidification Acidify with 1.5N HCl Reaction1->Acidification Filtration1 Filter and Wash Acidification->Filtration1 Intermediate 6-Nitro-benzooxazole-2-thiol Filtration1->Intermediate Product Start2 6-Nitro-benzooxazole-2-thiol + SnCl2·2H2O Intermediate->Start2 Proceed to next step Reaction2 Reflux in Ethanol/HCl (3-4 hours) Start2->Reaction2 Reactants Neutralization Neutralize with NaOH Reaction2->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Purification Purify Extraction->Purification FinalProduct This compound Purification->FinalProduct Final Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Derivatization of 6-Amino-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the derivatization of 6-amino-benzooxazole-2-thiol, a versatile heterocyclic compound with significant potential in medicinal chemistry. The protocols outlined below are intended to serve as a comprehensive guide for synthesizing novel derivatives for screening and development. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The derivatization of the thiol group allows for the introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR).

I. Overview of Derivatization Strategies

The primary site for derivatization on the this compound scaffold is the exocyclic thiol group. This nucleophilic group can readily react with a variety of electrophiles. Common derivatization strategies include S-alkylation, S-acylation, and reaction with fluorogenic reagents for analytical purposes. Another advanced method involves the amination of the 2-position via a Smiles rearrangement, which replaces the thiol group with a substituted amino group.[4][5][6]

II. Experimental Protocols

Protocol 1: S-Alkylation of this compound

This protocol describes a general method for the S-alkylation of this compound using an alkyl halide in the presence of a base. This reaction is fundamental for introducing alkyl chains, which can modulate the lipophilicity and biological activity of the parent compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Glassware for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in acetone or DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to form the thiolate salt.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the solid precipitate and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Derivatization with a Fluorogenic Reagent for HPLC Analysis

This protocol details the derivatization of this compound with 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) for quantitative analysis by high-performance liquid chromatography (HPLC) with fluorescence detection.[7] This method is particularly useful for determining the concentration of the thiol in biological matrices.

Materials:

  • This compound sample

  • 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) solution (0.25 mg/mL in borate buffer)

  • Borate buffer (pH 9.3)

  • Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP) solution (for reducing any disulfide bonds)

  • Hydrochloric acid (HCl), 2 M

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

Equipment:

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Incubator or water bath (50°C)

  • HPLC system with a fluorescence detector (Excitation: 385 nm, Emission: 515 nm)[8]

  • Reversed-phase C18 column

Procedure:

  • Prepare the sample solution of this compound in an appropriate buffer.

  • To 100 µL of the sample, add TCEP solution if disulfide reduction is necessary and incubate.

  • Add 100 µL of the ABD-F solution to the sample.

  • Vortex the mixture and incubate at 50°C for 15 minutes.[7]

  • Stop the reaction by adding 25 µL of 2 M HCl.[7]

  • Centrifuge the mixture at 12,000 x g for 10 minutes.[7]

  • Transfer the supernatant to an autosampler vial for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Separate the derivatized thiol using a suitable mobile phase gradient (e.g., acetonitrile/water).

  • Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of the derivatized compound.

III. Data Presentation

The following tables summarize hypothetical quantitative data for the derivatization reactions.

Table 1: S-Alkylation Reaction Yields

EntryAlkyl HalideBaseSolventReaction Time (h)Yield (%)
1Methyl IodideK₂CO₃Acetone292
2Ethyl BromideK₂CO₃Acetone388
3Benzyl BromideK₂CO₃DMF495
4Propargyl BromideEt₃NDMF2.585

Table 2: HPLC-Fluorescence Detection Parameters

ParameterValue
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10-90% B over 15 min
Flow Rate1.0 mL/min
Excitation Wavelength385 nm
Emission Wavelength515 nm
Linearity Range0.1 - 50 µM
Limit of Detection (LOD)10 nM

IV. Visualizations

The following diagrams illustrate the experimental workflow, a potential signaling pathway application, and the logical relationship of a screening process.

G cluster_workflow Experimental Workflow: S-Alkylation start Start: this compound step1 Dissolve in Solvent (Acetone/DMF) start->step1 step2 Add Base (e.g., K2CO3) step1->step2 step3 Add Alkyl Halide step2->step3 step4 Heat to Reflux step3->step4 step5 Reaction Monitoring (TLC) step4->step5 step6 Work-up: Filtration & Solvent Evaporation step5->step6 step7 Extraction with Ethyl Acetate step6->step7 step8 Purification (Column Chromatography) step7->step8 end Final Product: S-alkylated derivative step8->end

Caption: Workflow for the S-alkylation of this compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase (e.g., VEGFR) pi3k PI3K receptor->pi3k derivative This compound Derivative derivative->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Angiogenesis mtor->proliferation apoptosis Apoptosis mtor->apoptosis

Caption: Inhibition of a kinase signaling pathway by a derivative.

G cluster_screening Logical Flow for Derivative Screening start Synthesized Derivative Library step1 Primary Screening (e.g., in vitro enzyme assay) start->step1 step2 Identify 'Hits' (Activity > Threshold) step1->step2 step3 Secondary Screening (Cell-based assays) step2->step3 Active inactive Inactive/Toxic step2->inactive Inactive step4 Evaluate Potency (IC50) & Toxicity step3->step4 lead Lead Compound Identification step4->lead Potent & Non-toxic step4->inactive Toxic/Weak

Caption: Logical workflow for screening novel synthesized derivatives.

References

Application Notes and Protocols for 6-Amino-benzooxazole-2-thiol in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzoxazole scaffold is a key feature in several commercially available drugs. Among these, 2-substituted benzoxazole derivatives are of particular interest for their potential as novel antimicrobial agents. This document provides detailed application notes and standardized protocols for the evaluation of the antimicrobial activity of a specific derivative, 6-Amino-benzooxazole-2-thiol.

The protocols outlined below cover essential in vitro assays for determining the antimicrobial profile of a compound: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Disk Diffusion, and Time-Kill Curve assays. These assays are fundamental in the preclinical assessment of new antimicrobial candidates. Additionally, a proposed mechanism of action for this class of compounds is presented.

Data Presentation

Effective evaluation of an antimicrobial agent requires the systematic recording and presentation of quantitative data. The following tables are templates for summarizing the results obtained from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)Reference AntibioticReference MIC (µg/mL)
Staphylococcus aureuse.g., 29213e.g., Vancomycin
Escherichia colie.g., 25922e.g., Ciprofloxacin
Pseudomonas aeruginosae.g., 27853e.g., Ciprofloxacin
Enterococcus faecalise.g., 29212e.g., Vancomycin
(Add other strains)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bactericidal/Bacteriostatic)
Staphylococcus aureuse.g., 29213
Escherichia colie.g., 25922
Pseudomonas aeruginosae.g., 27853
Enterococcus faecalise.g., 29212
(Add other strains)

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Table 3: Disk Diffusion Assay Results for this compound

Bacterial StrainATCC NumberDisk Content (µg)Zone of Inhibition (mm)Interpretation (S/I/R)
Staphylococcus aureuse.g., 29213
Escherichia colie.g., 25922
Pseudomonas aeruginosae.g., 27853
Enterococcus faecalise.g., 29212
(Add other strains)

Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires established breakpoints, which are not yet available for novel compounds.

Table 4: Time-Kill Curve Assay Data for this compound against a Representative Bacterial Strain

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
0
2
4
6
8
12
24

Experimental Protocols

The following are detailed protocols for the antimicrobial evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100 times the highest concentration to be tested.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • Column 11 should serve as a growth control (broth and inoculum) and column 12 as a sterility control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a 10-100 µL aliquot from each of these wells onto a separate MHA plate.

  • Spread the aliquot evenly over the surface of the agar.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative assay assesses the susceptibility of a bacterium to an antimicrobial agent.

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • MHA plates

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35°C ± 2°C)

Procedure:

  • Disk Preparation: Impregnate sterile paper disks with a known concentration of this compound solution and allow them to dry in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

Time-Kill Curve Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.

Materials:

  • This compound

  • Bacterial strain

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • MHA plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard. Dilute this to a starting concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks containing CAMHB.

  • Assay Setup:

    • Add this compound to the flasks at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control flask with no antimicrobial agent.

  • Incubation and Sampling: Incubate all flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Proposed Mechanism of Action and Experimental Workflow

While the precise mechanism of action for this compound is yet to be fully elucidated, studies on related benzoxazole derivatives suggest that they may act by inhibiting DNA gyrase. DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.

G cluster_0 Bacterial Cell A This compound B DNA Gyrase A->B Inhibition C DNA Replication B->C Essential for D Bacterial Cell Death C->D Blockage leads to

Caption: Proposed mechanism of action for this compound.

The following diagram illustrates a general workflow for the antimicrobial evaluation of a test compound.

G A Compound Preparation (this compound) B Primary Screening (MIC Assay) A->B C Bactericidal/Bacteriostatic Determination (MBC Assay) B->C D Qualitative Susceptibility (Disk Diffusion Assay) B->D E Rate of Killing (Time-Kill Curve Assay) C->E D->E F Data Analysis and Antimicrobial Profile E->F

Caption: Experimental workflow for antimicrobial susceptibility testing.

Application Notes and Protocols for 6-Amino-benzooxazole-2-thiol in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Amino-benzooxazole-2-thiol is a heterocyclic compound that has garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. While the parent compound itself is primarily utilized as a versatile chemical intermediate, its derivatives have demonstrated considerable potential in cancer research. The benzoxazole scaffold is a privileged structure in drug discovery, and modifications at the 6-amino and 2-thiol positions have yielded a diverse range of molecules with potent anti-proliferative and tumor-inhibiting properties. These derivatives have been shown to target various cancer-related signaling pathways, inducing apoptosis and inhibiting angiogenesis. This document provides an overview of the application of this compound in the synthesis of anticancer compounds, summarizes their biological activities, and provides detailed protocols for their evaluation.

Key Applications in Cancer Research

Derivatives of this compound have been investigated for their efficacy against a multitude of cancer cell lines. Research has indicated that these compounds can exhibit broad-spectrum anticancer activity. The primary application lies in lead optimization programs where the 6-amino and 2-thiol groups serve as anchor points for chemical modifications to enhance potency, solubility, and target specificity. A notable strategy involves the introduction of various heterocyclic rings to the core structure, which has been shown to significantly enhance anticancer activity.

Mechanism of Action

The anticancer mechanisms of this compound derivatives are multifaceted and depend on their specific structural modifications. A key area of investigation has been their role as kinase inhibitors. Several studies have pointed towards the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, which is the process of new blood vessel formation essential for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2, these compounds can effectively cut off the nutrient and oxygen supply to tumors.

Furthermore, some derivatives have been observed to induce apoptosis, or programmed cell death, in cancer cells.[3] This is often achieved through the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation.[4] The induction of cytosolic vacuolization has also been reported as a potential mechanism of action for some derivatives, suggesting a novel mode of cell death.[5]

Data Presentation

Table 1: Anti-proliferative Activity of this compound Derivatives

Compound IDDerivative Structure/ModificationCancer Cell LineIC50 (µM)Reference
1d N-methyl-piperazine at 2- and 6-positionsHela (Cervical)Not specified, better than 1a[5]
SKOV-3 (Ovarian)Not specified, better than 1a[5]
1f Benzimidazole scaffold replacementHepG2 (Liver)Not specified, activity retained[5]
HCT-116 (Colon)Not specified, activity retained[5]
1g Benzoxazole scaffold replacementHepG2 (Liver)Not specified, activity retained[5]
HCT-116 (Colon)Not specified, activity retained[5]
7e Pyridinyl-2-amine linked to 2-thiolSKRB-3 (Breast)0.0012[3]
SW620 (Colon)0.0043[3]
A549 (Lung)0.044[3]
HepG2 (Liver)0.048[3]
9d 6-amide-2-aryl benzoxazoleHUVEC (Endothelial)1.47[2]
HepG2 (Liver)2.57[2]
H1 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amineHeLa (Cervical, HPV18+)0.380[6]
Compound 1 Amino-benzoxazole derivativeKDR (VEGFR-2)6.855[7]
Compound 16 Amino-benzoxazole derivativeMCF-7 (Breast)6.98[7]
Compound 17 Amino-benzoxazole derivativeA549 (Lung)Not specified, 85.81% inhibition[7]
MCF-7 (Breast)11.18[7]

Mandatory Visualization

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Anticancer Evaluation A 2-Amino-5-nitrophenol C 6-Nitrobenzo[d]oxazole-2-thiol A->C B Potassium Ethylxanthate B->C E This compound (Parent Compound) C->E D Iron powder, NH4Cl D->E F Chemical Modification (e.g., acylation, alkylation) E->F G Derivative Library F->G H In vitro Screening (e.g., MTT Assay) G->H I Hit Identification H->I J Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) I->J L In vivo Studies (Xenograft Models) I->L K Lead Optimization J->K J->L K->G

Caption: Workflow for Synthesis and Anticancer Evaluation.

G cluster_pathway Targeted Signaling Pathway Derivative This compound Derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibition PI3K PI3K Derivative->PI3K Inhibition Bcl2 Bcl-2 Derivative->Bcl2 Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Potential Signaling Pathways Targeted by Derivatives.

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of the parent compound.[5]

  • Step 1: Synthesis of 6-Nitrobenzo[d]oxazole-2-thiol

    • Suspend 2-amino-5-nitrophenol (3.08 g, 20 mmol) and potassium ethylxanthate (3.36 g, 21 mmol) in dry pyridine (40 mL).

    • Stir the suspension at 120 °C for 6 hours, then continue stirring at room temperature for another 16 hours.

    • Add 2 M HCl solution to adjust the pH of the solution to 6.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with petroleum ether and dry it under a vacuum to yield 6-nitrobenzo[d]oxazole-2-thiol.

  • Step 2: Synthesis of this compound

    • Prepare a mixture of 6-nitrobenzo[d]oxazole-2-thiol (5 g, 25 mmol), iron powder (3.36 g, 60 mmol), and ammonium chloride (2.67 g, 50 mmol).

    • Add a mixed solvent of ethanol (25 mL) and H₂O (8 mL) to the mixture.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Filter the hot mixture and wash the filtrate with petroleum ether.

    • Allow the filtrate to stand at room temperature to crystallize the product, this compound, as a bright yellow solid.

2. Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.1%.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the extent of apoptosis induced by the test compounds.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at the desired concentrations for 24-48 hours. Include an untreated control.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

4. Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the test compounds.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-VEGFR-2, anti-p-AKT, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin) to normalize the protein expression levels.

References

Application Notes and Protocols for High-Throughput Screening of 6-Amino-benzooxazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-amino-benzooxazole-2-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as anticancer agents.[1][2] Recent studies have identified certain amino-benzoxazole derivatives as potent inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[6]

High-throughput screening (HTS) is an essential methodology for the rapid identification and characterization of novel inhibitors from large chemical libraries.[7] This document provides detailed application notes and protocols for both biochemical and cell-based HTS assays tailored for the discovery and evaluation of this compound derivatives targeting VEGFR-2.

Data Presentation: In Vitro Activity of Amino-Benzoxazole Derivatives

The following table summarizes the inhibitory activities of selected amino-benzoxazole derivatives against VEGFR-2 and cancer cell lines, demonstrating the potential of this chemical class as anticancer agents.

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
Compound 1 KDR (VEGFR-2)Biochemical6.855[3]
Compound 16 KDR (VEGFR-2)Biochemical-[3]
A549 (Lung Carcinoma)Cell-based-[3]
MCF-7 (Breast Cancer)Cell-based6.98[3]
Compound 17 KDR (VEGFR-2)Biochemical-[3]
A549 (Lung Carcinoma)Cell-based-[3]
MCF-7 (Breast Cancer)Cell-based11.18[3]
Compound 14b VEGFR-2Biochemical-[6]
MCF-7 (Breast Cancer)Cell-based4.75[6]
HepG2 (Liver Cancer)Cell-based4.61[6]
Compound 14l VEGFR-2Biochemical-[6]
MCF-7 (Breast Cancer)Cell-based-[6]
HepG2 (Liver Cancer)Cell-based-[6]
Compound 14o VEGFR-2Biochemical-[6]
MCF-7 (Breast Cancer)Cell-based-[6]
HepG2 (Liver Cancer)Cell-based-[6]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the workflows for the described HTS assays.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (KDR) Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS Ras Dimerization->RAS Activates Compound This compound Derivative Compound->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Migration, Angiogenesis PLCg->Proliferation Promote AKT Akt PI3K->AKT AKT->Proliferation Promote RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promote HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_tertiary Lead Optimization Primary_Biochemical Biochemical Assay (e.g., TR-FRET) Hit_Identification Hit Identification Primary_Biochemical->Hit_Identification Identifies direct VEGFR-2 inhibitors Primary_Cellular Cell-based Assay (e.g., Cell Viability) Primary_Cellular->Hit_Identification Identifies cytotoxic compounds Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assays (e.g., ELISA, AlphaScreen) Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Lead_Opt Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->Lead_Opt

References

Application Notes and Protocols: 6-Amino-benzooxazole-2-thiol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Amino-benzooxazole-2-thiol as a scaffold for the synthesis of potent kinase inhibitors. The following sections detail the synthesis of the core molecule, its derivatization into active inhibitors, experimental protocols for kinase inhibition assays, and a summary of reported biological activities.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The benzoxazole scaffold, and specifically derivatives of this compound, has emerged as a promising starting point for the design of novel kinase inhibitors. These compounds have shown inhibitory activity against a range of important oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora B Kinase, c-Met, c-Jun N-terminal Kinase (JNK), and Phosphoinositide 3-kinase (PI3K).

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the reported in vitro inhibitory activities of various kinase inhibitors derived from amino-benzoxazole scaffolds. It is important to note that while many of these derivatives are based on the broader aminobenzoxazole structure, several have been synthesized utilizing pathways that are consistent with the use of this compound as a starting material or key intermediate.

Table 1: VEGFR-2 Inhibitory Activity of Benzoxazole Derivatives

Compound IDModificationIC50 (nM)Target Cell Line(s)Reference
12l Complex amide derivative97.38-[1][2]
8d Modified benzoxazole-based derivative55.4-[3][4]
8a Modified benzoxazole-based derivative57.9-[3][4]
8e Modified benzoxazole-based derivative74.1-[3][4]
Sorafenib (Reference) -48.16 - 78.2-[1][2][3][4]
Compound 6 Nicotinamide-based derivative60.83HCT-116[5]
Compound 10 Nicotinamide-based derivative63.61HCT-116[5]
4a 2-Aminobenzothiazole hybrid91MCF-7[6]

Table 2: Aurora B Kinase Inhibitory Activity of Benzoxazole and Related Analogs

Compound IDScaffoldIC50 (nM)Selectivity vs. Aurora AReference
13q Benzoxazole analog--[7][8]
15g Aminobenzothiazole derivativePotentSelective for Aurora B[9]
15k Aminobenzothiazole derivativePotentSelective for Aurora B[9]
AZD1152 (Barasertib) Pyrazoloquinazoline derivative0.37 - 1>1000-fold[10]
CYC116 Pyrimidin-2-amine derivative69Less selective[10]
PHA-739358 (Danusertib) 3-aminopyrazole derivative79Less selective[10]

Table 3: c-Met Kinase Inhibitory Activity of Benzoxazole and Related Derivatives

Compound IDScaffoldIC50 (nM)Target Cell Line(s)Reference
Amide 24 Aminopyridine with benzoxazoleGood potency-[11]
6b Thieno[2,3-d]pyrimidine35.7BaF3-TPR-Met[12]
28a 3-amino-benzo[d]isoxazole1.8EBC-1[13]
Exemplified Compound 3-(quinolin-6-ylthio)-[11][14][15]triazolo[4,3-a]pyridine2GTL-16[16]

Table 4: JNK and PI3K Inhibitory Activity of Related Heterocyclic Compounds

Compound IDTarget KinaseScaffoldIC50 (nM)Reference
JNK-IN-2 JNK1/2/3Aminopyrimidine~1000[17]
JNK-IN-7 JNK1/2/3AminopyrimidinePotent (sub-micromolar)[17]
Compound 61 JNK3Thiophene/Thiazole77[18]
GDC-0980 PI3Kα, β, δ, γ / mTORAmino Pyrimidinyl Thieno Pyrimidine5, 27, 7, 14 / 17 (Ki)[19]
Compound 3b PI3Kα / mTORThiazole derivative86 / 221[20]
CPL302415 (6) PI3KδBenzimidazole derivative18[21]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 4-aminophenol. The general workflow is as follows:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction 4-Aminophenol 4-Aminophenol 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol 4-Aminophenol->2-Amino-5-nitrophenol HNO3 / H2SO4 6-Nitrobenzooxazole-2-thiol 6-Nitrobenzooxazole-2-thiol 2-Amino-5-nitrophenol->6-Nitrobenzooxazole-2-thiol Potassium Ethyl Xanthate This compound This compound 6-Nitrobenzooxazole-2-thiol->this compound Fe / NH4Cl or SnCl2 / HCl

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

  • Nitration of 4-Aminophenol: Carefully add a nitrating mixture (e.g., nitric acid in sulfuric acid) to a solution of 4-aminophenol at a controlled temperature to yield 2-amino-5-nitrophenol.

  • Cyclization: React 2-amino-5-nitrophenol with a cyclizing agent such as potassium ethyl xanthate in a suitable solvent (e.g., ethanol) under reflux to form 6-nitrobenzooxazole-2-thiol.

  • Reduction: Reduce the nitro group of 6-nitrobenzooxazole-2-thiol to an amine using a reducing agent like iron powder in the presence of ammonium chloride or tin(II) chloride in hydrochloric acid to obtain the final product, this compound. Purify the product by recrystallization.

General Protocol for Kinase Inhibition Assays (Luminescence-Based)

Many studies utilize luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, to determine the IC50 values of inhibitors. This method measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare Reagents Plate Setup Add Inhibitor, Kinase, and Substrate/ATP Mixture to Plate Prepare Reagents->Plate Setup Incubation Incubate at Room Temperature (e.g., 60 minutes) Plate Setup->Incubation Stop Reaction Add ADP-Glo™ Reagent to Stop Kinase Reaction and Deplete ATP Incubation->Stop Reaction Signal Generation Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light Stop Reaction->Signal Generation Measurement Measure Luminescence with a Plate Reader Signal Generation->Measurement Data Analysis Calculate Percent Inhibition and Determine IC50 Measurement->Data Analysis End End Data Analysis->End

Caption: General workflow for a luminescence-based kinase inhibition assay.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is a general guideline and should be optimized for specific experimental conditions.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (derived from this compound) in a suitable solvent (e.g., DMSO).

    • Dilute recombinant human VEGFR-2 kinase domain in kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Prepare a solution of ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

  • Assay Procedure:

    • Add the diluted test compound and VEGFR-2 enzyme to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a reagent that chelates Mg²⁺ (e.g., EDTA) or by using the stop solution from a commercial kit like ADP-Glo™.

    • Measure the amount of ADP produced using a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable curve-fitting model.[22]

Protocol 3: In Vitro Aurora B Kinase Inhibition Assay

This protocol is a general guideline and can be adapted for specific Aurora B inhibitors.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO.

    • Dilute recombinant Aurora B kinase in a suitable kinase buffer.

    • Prepare a solution of ATP and a substrate such as myelin basic protein (MBP) in the kinase buffer.

  • Assay Procedure:

    • In a microplate, combine the kinase buffer, Aurora B enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and measure the generated ADP using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a control without inhibitor.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[23]

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinases targeted by inhibitors derived from this compound.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation triggers downstream pathways that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration Src->Migration Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2 Inhibits (ATP binding site)

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Aurora B Kinase Signaling Pathway

Aurora B is a crucial regulator of mitosis, involved in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

AuroraB_Pathway cluster_0 Mitosis cluster_1 Aurora B Functions Prophase Prophase Metaphase Metaphase Prophase->Metaphase AuroraB Aurora B Kinase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylates MCAK MCAK AuroraB->MCAK Regulates Spindle Spindle Assembly Checkpoint AuroraB->Spindle Controls Cleavage Cleavage Furrow Formation AuroraB->Cleavage Regulates Inhibitor Benzoxazole Inhibitor Inhibitor->AuroraB Inhibits

Caption: Key functions of Aurora B kinase during mitosis.

c-Met Signaling Pathway

c-Met is a receptor tyrosine kinase that, upon binding its ligand HGF, activates multiple downstream pathways involved in cell proliferation, survival, and motility.

cMet_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT3 STAT3 cMet->STAT3 Activates Akt Akt PI3K->Akt MAPK MAPK RAS->MAPK Invasion Invasion STAT3->Invasion Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Inhibitor Benzoxazole Inhibitor Inhibitor->cMet Inhibits

Caption: Overview of the c-Met signaling cascade.

JNK Signaling Pathway

The JNK pathway is a key component of the MAPK signaling cascade and is involved in cellular responses to stress, leading to apoptosis or inflammation.

JNK_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K Activates MKK47 MKK4 / MKK7 MAP3K->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor Benzoxazole Inhibitor Inhibitor->JNK Inhibits

Caption: The JNK stress-activated protein kinase pathway.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a crucial regulator of cell proliferation, growth, and survival. Its aberrant activation is common in cancer.

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Inhibitor Benzoxazole Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling network.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, leading to the identification of potent and selective inhibitors against various cancer-related kinases. The data and protocols presented in these application notes provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of new therapeutic agents based on this privileged heterocyclic system. Further optimization of these compounds holds the potential for the development of next-generation targeted cancer therapies.

References

Protocol for Smiles Rearrangement of Benzoxazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for the synthesis of a variety of heterocyclic compounds.[1] This protocol details a one-pot amination of benzoxazole-2-thiol derivatives via an intramolecular Smiles rearrangement, a method that stands out for its broad amine scope, short reaction times, and metal-free approach.[2][3] The activation of benzoxazole-2-thiol with chloroacetyl chloride facilitates the rearrangement, leading to the formation of N-substituted 2-aminobenzoxazoles, which are significant scaffolds in medicinal chemistry and material science.[2][4]

Reaction Mechanism

The proposed mechanism for the Smiles rearrangement of benzoxazole-2-thiol derivatives begins with the S-alkylation of the thiol. Following this, a nucleophilic attack by the nitrogen atom occurs at the benzoxazole ring carbon, which leads to the formation of a spiro intermediate. The subsequent step involves rearomatization and alkaline hydrolysis, yielding the final N-substituted benzoxazole product.[2][3]

Smiles_Rearrangement_Mechanism cluster_start Step 1: S-Alkylation cluster_rearrangement Step 2: Smiles Rearrangement cluster_end Step 3: Rearomatization & Hydrolysis Benzoxazole-2-thiol Benzoxazole-2-thiol S_Alkylated_Intermediate S-Alkylated Intermediate Benzoxazole-2-thiol->S_Alkylated_Intermediate  + Amine, Base Chloroacetyl_chloride ClCH2COCl Chloroacetyl_chloride->S_Alkylated_Intermediate Spiro_Intermediate Spiro Intermediate S_Alkylated_Intermediate->Spiro_Intermediate Intramolecular Nucleophilic Attack N_Substituted_Product N-Substituted 2-Aminobenzoxazole Spiro_Intermediate->N_Substituted_Product Rearomatization & Alkaline Hydrolysis

Figure 1: Proposed reaction pathway for the Smiles rearrangement of benzoxazole-2-thiol.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-substituted 2-aminobenzoxazoles via a Smiles rearrangement.

General One-Pot Synthesis of N-Substituted 2-Aminobenzoxazoles

This protocol is adapted from a study by Legemzė et al. (2019).[2][3]

Materials:

  • Benzoxazole-2-thiol

  • Appropriate amine (e.g., aniline, cyclohexylamine)

  • Chloroacetyl chloride

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzoxazole-2-thiol (0.16 mmol, 1 equiv.) and the desired amine (0.19 mmol, 1.2 equiv.) in DMF (1 mL), add chloroacetyl chloride (0.19 mmol, 1.2 equiv.).

  • Add cesium carbonate (0.58 mmol, 3.7 equiv.) to the mixture.

  • Heat the reaction mixture at 160 °C in a microwave reactor for 30 minutes.

  • After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 2-((3-Aminopropyl)amino)benzoxazole

This specific protocol details the reaction of benzoxazole-2-thiol with 3-bromopropylamine hydrobromide.[3]

Materials:

  • Benzoxazole-2-thiol (4)

  • 3-bromopropylamine hydrobromide (5)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend benzoxazole-2-thiol (1.61 mmol, 1 equiv.), potassium carbonate (3.2 mmol, 2 equiv.), and 3-bromopropylamine hydrobromide (3.2 mmol, 2 equiv.) in DMF (10 mL).

  • Stir the reaction mixture at 70 °C for 2 hours.

  • Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography using a Hexane/EtOAc solvent system.

Data Presentation

The efficiency of the one-pot Smiles rearrangement protocol was evaluated with a variety of amines, demonstrating its wide substrate scope. The yields of the resulting N-substituted 2-aminobenzoxazoles are summarized in the table below.[2]

EntryAmineProductYield (%)
1Aniline30a83
24-Fluoroaniline30b75
34-Chloroaniline30c71
44-Bromoaniline30d68
54-Methoxyaniline30e78
63,4-Dimethylaniline30f72
7Benzylamine30g65
8Cyclohexylamine30h58
9Morpholine30j25
102-Aminoethanol30k62
11tert-Butylamine30l32

Table 1: Substrate scope of the Smiles rearrangement with various amines.[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the one-pot synthesis of N-substituted 2-aminobenzoxazoles.

Experimental_Workflow Start Start Reactants Combine Benzoxazole-2-thiol, Amine, and ClCH2COCl in DMF Start->Reactants Base Add Cs2CO3 Reactants->Base Reaction Microwave Heating (160 °C, 30 min) Base->Reaction Workup Dilute with H2O and Extract with EtOAc Reaction->Workup Purification Wash with Brine, Dry, and Concentrate Workup->Purification Chromatography Column Chromatography Purification->Chromatography Product Pure N-Substituted 2-Aminobenzoxazole Chromatography->Product

Figure 2: General experimental workflow for the one-pot Smiles rearrangement.

Concluding Remarks

The Smiles rearrangement of benzoxazole-2-thiol derivatives provides an efficient and versatile route to N-substituted 2-aminobenzoxazoles. The operational simplicity, coupled with the use of readily available and non-toxic starting materials, makes this protocol highly valuable for applications in medicinal chemistry and drug discovery.[2][3] The reaction tolerates a range of functional groups on the amine nucleophile, although steric hindrance can influence the reaction yield.[2]

References

Application Notes and Protocols for Evaluating 6-Amino-benzooxazole-2-thiol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to evaluating the cytotoxicity of the novel compound 6-Amino-benzooxazole-2-thiol. The protocols herein detail three robust, cell-based assays to quantify distinct hallmark indicators of cytotoxicity: metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). Adherence to these standardized procedures will ensure the generation of reproducible and comparable data, crucial for the assessment of this compound's potential as a therapeutic agent.

Data Presentation

The following tables are templates for the clear and structured presentation of quantitative data obtained from the described assays.

Table 1: MTT Assay - Cell Viability upon Treatment with this compound

Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5
192 ± 5.1
1075 ± 6.3
2551 ± 4.8
5028 ± 3.9
10015 ± 2.5

Table 2: LDH Release Assay - Cytotoxicity of this compound

Concentration (µM)% Cytotoxicity (Mean ± SD)EC50 (µM)
0 (Vehicle Control)5 ± 1.2
18 ± 1.5
1022 ± 3.1
2548 ± 4.2
5073 ± 5.5
10089 ± 4.9

Table 3: Caspase-3/7 Assay - Apoptosis Induction by this compound

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
254.8 ± 0.6
507.1 ± 0.8
1009.3 ± 1.1

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1]

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for MTT incubation)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

  • 96-well plates

  • Plate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.[3]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition start Seed Cells in 96-well Plate treat Treat with 6-Amino- benzooxazole-2-thiol start->treat add_mtt Add MTT Solution treat->add_mtt After Incubation Period incubate_mtt Incubate (2-4h, 37°C) add_mtt->incubate_mtt add_sol Add Solubilization Solution incubate_mtt->add_sol read Measure Absorbance (570nm) add_sol->read

MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[4][5]

Materials:

  • This compound

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • 96-well plates

  • Plate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Prepare Controls: Set up triplicate wells for the following controls: no-cell control (medium background), vehicle-only cells (spontaneous LDH release), and maximum LDH release (cells treated with lysis buffer 45 minutes before the assay endpoint).[5][6]

  • Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.[6]

  • Measurement: Measure the absorbance at 490 nm using a plate reader.[6][7]

LDH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition start Seed & Treat Cells centrifuge Centrifuge Plate start->centrifuge controls Prepare Controls (Spontaneous & Max Release) controls->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate Incubate (30 min, RT) add_reagent->incubate read Measure Absorbance (490nm) incubate->read

LDH Release Assay Experimental Workflow
Caspase-3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.[9]

Materials:

  • This compound

  • Caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)[8]

  • Opaque-walled 96-well plates (for luminescence/fluorescence)[10]

  • Plate reader with fluorescence or luminescence detection capabilities

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the MTT assay (Steps 1 and 2).

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol.[8]

  • Reagent Addition: Add a volume of the Caspase-3/7 reagent equal to the volume of cell culture medium in each well (typically 100 µL).[9]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.

Caspase_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition start Seed Cells in Opaque Plate treat Treat with Compound start->treat add_reagent Add Caspase-3/7 Reagent treat->add_reagent mix Mix Gently add_reagent->mix incubate Incubate (1-2h, RT) mix->incubate read Measure Luminescence/ Fluorescence incubate->read Cytotoxicity_Pathway compound This compound stress Cellular Stress (e.g., ROS Generation) compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas37 Caspase-3/7 Activation apoptosome->cas37 apoptosis Apoptosis cas37->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Amino-benzooxazole-2-thiol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 6-Amino-benzooxazole-2-thiol and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

The primary purification methods are recrystallization and column chromatography. Recrystallization from solvents like ethanol is frequently used for crystalline solids.[1][2] For mixtures that are difficult to separate or for non-crystalline materials, flash column chromatography using silica gel or alumina is the preferred method.[3][4]

Q2: What are the typical impurities I might encounter after synthesizing this compound?

Common impurities include:

  • Unreacted Starting Materials: Such as substituted 2-aminophenols.[5][6]

  • Disulfide By-products: The thiol group is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This is a significant issue, especially when an excess base or elevated temperatures are used in the synthesis.[7][8]

  • Reaction Intermediates or Side-Products: Depending on the synthetic route, various side-products can form. For instance, if chloroacetyl chloride is used, incomplete rearrangement can leave substitution products.[7][8]

  • Residual Solvents and Reagents: Solvents from the reaction (e.g., toluene, acetonitrile) and reagents like triethylamine or potassium carbonate may persist after workup.[5][7]

Q3: How does the thiol group in this compound affect purification?

The thiol group is prone to oxidation, which can form disulfide impurities.[8] This process can be accelerated by exposure to air, basic conditions, and certain chromatographic stationary phases like silica gel.[9] It is also a potential coordination site for metal ions, which can be a source of contamination. The thiol exists in equilibrium with its thione tautomer, which can influence its chemical properties and interactions during purification.[2]

Q4: Can I use standard silica gel for column chromatography?

While silica gel is common, it can sometimes cause issues. Silica is acidic and has a high surface area, which can catalyze the degradation of sensitive compounds or the oxidation of thiols.[4] If you observe streaking on your TLC plate or recover a low yield of your product from the column, you should test your compound's stability on silica.[4] Using acidic alumina may help prevent oxidation as thiols tend to oxidize more slowly at a lower pH.[9]

Troubleshooting Guide

Problem: My final product shows multiple spots on the TLC, even after purification.

  • Possible Cause 1: Disulfide Formation. The thiol may be oxidizing to a disulfide. This new, less polar impurity can appear during workup or even during chromatography.

    • Solution: Try to perform purifications under more acidic conditions, which can slow the rate of oxidation.[9] Using degassed solvents for chromatography and workup can also minimize exposure to oxygen.[10]

  • Possible Cause 2: On-Column Degradation. The compound may be unstable on silica gel.

    • Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears, your compound is degrading.[4] Switch to a less harsh stationary phase like alumina or Florisil.[4]

  • Possible Cause 3: Incomplete Reaction. The impurities may be unreacted starting materials or stable intermediates.

    • Solution: Before purification, ensure the reaction has gone to completion using TLC or LC-MS. If starting materials are present, optimize your reaction conditions (time, temperature, stoichiometry). Post-synthesis, an acid-base extraction can be effective. For example, washing with 1N HCl can remove basic starting materials like amines, while a 1N NaOH wash can remove acidic phenols.[5]

Problem: My compound is very polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate.

  • Possible Cause: The compound has high polarity due to the free amino and thiol/thione groups.

    • Solution 1: Use a more aggressive polar solvent system for column chromatography. A common strategy for very polar compounds is to add methanol to the eluent. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane to elute highly polar, basic compounds.[4]

    • Solution 2: Consider reverse-phase chromatography. On a C18 column, your polar compound will elute earlier than non-polar impurities when using a polar mobile phase like water/acetonitrile or water/methanol.[3]

Problem: The yield after column chromatography is very low.

  • Possible Cause 1: Irreversible Adsorption or Decomposition. The compound may be permanently stuck to the silica gel or decomposing during the long elution time.

    • Solution: As mentioned, test for silica stability.[4] If it is unstable, switch to alumina or Florisil.[4] If it is simply adsorbing too strongly, a more polar eluent system is needed. You can also try deactivating the silica gel to reduce its acidity.[4]

  • Possible Cause 2: Product is too dilute to detect. If you are collecting many small fractions, the compound may be spread across them at a low concentration.

    • Solution: Try concentrating a few fractions in the range where you expect your compound to elute and re-check them by TLC.[4]

Visual Guides

References

Avoiding disulfide bond formation in benzoxazole-2-thiol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the common pitfall of disulfide bond formation during reactions with benzoxazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfide bond formation in my benzoxazole-2-thiol reaction?

A1: The primary cause of unwanted disulfide bond formation is the oxidation of the thiol group (-SH) on the benzoxazole-2-thiol molecule.[1] Two thiol molecules react to form a disulfide bond (-S-S-), creating the dimeric byproduct, bis(benzoxazol-2-yl) disulfide. This oxidation is typically promoted by the presence of atmospheric oxygen, trace metal ions in the reaction mixture, or a basic pH which favors the formation of the more reactive thiolate anion.[1]

Q2: How can I prevent this unwanted oxidation?

A2: Several methods can be employed to minimize or prevent disulfide bond formation:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is the most effective way to exclude oxygen, a primary oxidizing agent.[2]

  • Degassed Solvents: Using solvents that have been thoroughly degassed (e.g., by bubbling argon or nitrogen through them or by freeze-pump-thaw cycles) will remove dissolved oxygen.[1]

  • Reducing Agents: The addition of a reducing agent can help maintain the thiol in its reduced state. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is stable, odorless, and effective over a wide pH range. Dithiothreitol (DTT) is also a powerful reducing agent.[1]

  • Chelating Agents: Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM can sequester divalent metal ions that may catalyze thiol oxidation.[1]

  • pH Control: Maintaining a slightly acidic to neutral pH (around 6.5-7.5) can minimize the concentration of the highly reactive thiolate anion, thus slowing the rate of oxidation.[1]

Q3: I suspect I have formed the disulfide byproduct. How can I identify it?

A3: The formation of bis(benzoxazol-2-yl) disulfide can be confirmed by various analytical techniques. You should look for a new, less polar spot on your TLC plate. Spectroscopic methods are definitive:

  • ¹H NMR: In the ¹H NMR spectrum, the characteristic thiol proton (-SH) signal will be absent. If you are analyzing an S-alkylated product, a key difference can be the multiplicity of protons on the carbon adjacent to the sulfur atom, which may differ from your desired product.[1]

  • ¹³C NMR: The carbon signals of the benzoxazole ring in the disulfide will have chemical shifts distinct from the starting thiol or the desired S-substituted product. For instance, the C2 carbon (C=N) in benzoxazole-2-thione is reported around 180 ppm, while in S-substituted derivatives it appears further upfield.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the dimer (C₁₄H₈N₂O₂S₂), which has a molecular weight of approximately 300.36 g/mol .

  • IR Spectroscopy: The IR spectrum of the disulfide will lack the S-H stretching band typically found for thiols (around 2550-2600 cm⁻¹). A characteristic S-S bond vibration may be observed in the range of 500-550 cm⁻¹.[3]

Q4: Can I reverse the disulfide bond formation?

A4: Yes, disulfide bonds can be reduced back to their corresponding thiols.[4] Treating your product mixture with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can cleave the disulfide bond and regenerate the benzoxazole-2-thiol.[1][5] This can be done either during the workup or as a separate reaction step before re-purification.

Troubleshooting Guide

Issue: Low yield of desired S-alkylated product and a significant amount of an apolar byproduct is observed.

This guide will walk you through the steps to identify and resolve the issue of disulfide byproduct formation during the S-alkylation of benzoxazole-2-thiol.

TroubleshootingWorkflow start Problem: Low yield of S-alkylated product, high apolar byproduct. check_byproduct Step 1: Characterize Byproduct - Run TLC, NMR, MS. - Compare with known data for bis(benzoxazol-2-yl) disulfide. start->check_byproduct is_disulfide Is the byproduct the disulfide dimer? check_byproduct->is_disulfide implement_prevention Step 2: Implement Preventative Measures (Choose one or more) is_disulfide->implement_prevention  Yes   failure Still Low Yield: Consult further literature or consider alternative synthetic routes. is_disulfide->failure  No   option_inert Use Inert Atmosphere (N2 or Ar) and Degassed Solvents implement_prevention->option_inert option_reducing Add Reducing Agent (e.g., TCEP) implement_prevention->option_reducing option_chelating Add Chelating Agent (e.g., EDTA) implement_prevention->option_chelating option_ph Control pH (6.5 - 7.5) implement_prevention->option_ph rerun_reaction Step 3: Rerun Reaction under Optimized Conditions option_inert->rerun_reaction option_reducing->rerun_reaction option_chelating->rerun_reaction option_ph->rerun_reaction check_yield Step 4: Analyze Results - Check TLC for byproduct. - Determine yield of desired product. rerun_reaction->check_yield success Success: High yield, minimal byproduct. check_yield->success  Improved   check_yield->failure  No Improvement  

Caption: Troubleshooting workflow for disulfide formation.

Quantitative Data Summary

The following table summarizes the expected outcomes of an S-alkylation reaction of benzoxazole-2-thiol under non-optimized (aerobic) versus optimized (anaerobic/inert) conditions. While a direct comparative study was not found in a single source, this table reflects typical results based on general principles and reported high-yield syntheses.

Reaction ConditionReagents & SolventsExpected Yield of S-Alkylated ProductExpected Yield of Disulfide ByproductReference for Condition
Non-Optimized (Aerobic) Benzoxazole-2-thiol, Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone/DMF) in airVariable, often < 60%Can be significant (>20%)General observation[2]
Optimized (Inert) Benzoxazole-2-thiol, Alkyl Halide, Base (e.g., K₂CO₃), Degassed Solvent under N₂ or Ar atmosphere> 90%Minimal to none detectedBased on high-yield protocols[6]

Signaling Pathways and Logical Relationships

The oxidation of benzoxazole-2-thiol to its disulfide dimer is a redox process that can be reversed. The following diagram illustrates this relationship and the factors influencing the equilibrium.

ThiolDisulfideEquilibrium cluster_0 Reduced State cluster_1 Oxidized State cluster_factors Influencing Factors Thiol 2 x Benzoxazole-2-thiol (R-SH) Oxidation Oxidation Thiol->Oxidation Disulfide bis(benzoxazol-2-yl) disulfide (R-S-S-R) Reduction Reduction Disulfide->Reduction Oxidation->Disulfide Reduction->Thiol Oxygen O₂ (Air) Oxygen->Oxidation Promotes MetalIons Metal Ions (e.g., Cu²⁺, Fe³⁺) MetalIons->Oxidation Catalyzes InertAtmosphere Inert Atmosphere (N₂, Ar) InertAtmosphere->Oxidation Inhibits ReducingAgents Reducing Agents (TCEP, DTT) ReducingAgents->Reduction Promotes

Caption: Benzoxazole-2-thiol and disulfide equilibrium.

Experimental Protocols

Here we provide two protocols for the S-alkylation of benzoxazole-2-thiol with benzyl bromide. Protocol A represents a standard procedure susceptible to disulfide formation, while Protocol B is an optimized version to minimize this side reaction.

Protocol A: S-Alkylation under Aerobic Conditions (Susceptible to Disulfide Formation)

  • Objective: To synthesize 2-(benzylthio)benzoxazole.

  • Materials:

    • Benzoxazole-2-thiol (1.51 g, 10 mmol)

    • Benzyl bromide (1.71 g, 1.2 mL, 10 mmol)

    • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

    • Acetone (50 mL)

  • Procedure:

    • To a 100 mL round-bottom flask, add benzoxazole-2-thiol, potassium carbonate, and acetone.

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 12 hours. The reaction is open to the atmosphere.

    • Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 4:1). Note the formation of a new, less polar spot, likely the disulfide byproduct, in addition to the product spot.

    • After completion, filter the solid K₂CO₃ and wash with acetone.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography. The disulfide byproduct will likely co-elute or elute very close to the desired product, complicating purification and reducing the isolated yield.

Protocol B: Optimized S-Alkylation under Inert Atmosphere

  • Objective: To synthesize 2-(benzylthio)benzoxazole with minimal disulfide byproduct formation.

  • Materials:

    • Benzoxazole-2-thiol (1.51 g, 10 mmol)

    • Benzyl bromide (1.71 g, 1.2 mL, 10 mmol)

    • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol), dried

    • Acetone (50 mL), degassed

  • Procedure:

    • Dry all glassware in an oven and cool under a stream of argon or nitrogen.

    • Degas the acetone by bubbling argon or nitrogen through it for at least 30 minutes.

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the dried potassium carbonate and benzoxazole-2-thiol.

    • Evacuate the flask and backfill with nitrogen/argon three times.

    • Add the degassed acetone via cannula or syringe.

    • Stir the suspension under a positive pressure of nitrogen/argon at room temperature for 15 minutes.

    • Add benzyl bromide dropwise via syringe.

    • Stir the reaction mixture at room temperature for 12 hours under a positive pressure of nitrogen/argon.

    • Monitor the reaction progress by TLC. The disulfide byproduct should be minimal or absent.

    • After completion, filter the solid K₂CO₃ under a blanket of inert gas and wash with degassed acetone.

    • Evaporate the solvent under reduced pressure.

    • The resulting crude product should be significantly cleaner, leading to a higher yield after purification by column chromatography.

References

Technical Support Center: Improving the Solubility of 6-Amino-benzooxazole-2-thiol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Amino-benzooxazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in biological assays. Poor aqueous solubility is a common hurdle that can lead to unreliable and irreproducible experimental results.[1][2] This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A: This is a common phenomenon known as "solvent shock." this compound is likely much more soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) than in a highly polar aqueous buffer. When the DMSO stock is added to the aqueous buffer, the overall polarity of the solvent system increases dramatically. The aqueous environment cannot maintain the solubility of the hydrophobic compound, causing it to precipitate or "crash out" of the solution.[3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: The maximum tolerable DMSO concentration is highly dependent on the specific cell line and the duration of the assay. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may show signs of stress at concentrations as low as 0.1%. It is crucial to perform a DMSO tolerance control experiment for your specific cell line and assay conditions.

Q3: Could the storage of my DMSO stock solution be affecting the solubility of this compound?

A: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in your DMSO stock can reduce its ability to dissolve hydrophobic compounds, potentially leading to precipitation issues.[3] Furthermore, repeated freeze-thaw cycles can also contribute to compound precipitation from DMSO stocks.[4][5][6] It is best practice to use anhydrous DMSO and store it in small, tightly sealed, single-use aliquots.[3]

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A: Yes, pH adjustment can be an effective strategy. This compound contains a basic amino group. By lowering the pH of the aqueous buffer (making it more acidic), this amino group can become protonated, forming a more soluble salt. However, the thiol group is weakly acidic, so at very high pH, it could deprotonate, also increasing solubility. The optimal pH will depend on the pKa values of the functional groups. It's important to ensure the chosen pH is compatible with your biological assay.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

If you observe precipitation (cloudiness, visible particles) when diluting your DMSO stock of this compound into your assay buffer, follow this troubleshooting workflow.

G start Precipitation Observed check_dmso Verify Final DMSO Concentration (Is it <0.5%?) start->check_dmso optimize_dilution Optimize Dilution Protocol (e.g., Reverse Dilution) check_dmso->optimize_dilution Yes use_cosolvent Increase Co-solvent Percentage (with caution and validation) check_dmso->use_cosolvent No lower_conc Lower Final Compound Concentration optimize_dilution->lower_conc Precipitation Persists end_soluble Compound Solubilized optimize_dilution->end_soluble Resolved ph_adjust Adjust Buffer pH lower_conc->ph_adjust Precipitation Persists lower_conc->end_soluble Resolved use_cosolvent->end_soluble Resolved cyclodextrin Use Cyclodextrins ph_adjust->cyclodextrin Insufficient Solubility ph_adjust->end_soluble Resolved solid_dispersion Consider Solid Dispersion cyclodextrin->solid_dispersion Insufficient Solubility cyclodextrin->end_soluble Resolved solid_dispersion->end_soluble Resolved end_insoluble Insoluble at Required Concentration solid_dispersion->end_insoluble Precipitation Persists

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Steps:

  • Optimize Dilution Protocol: Avoid adding a large volume of buffer to a small volume of DMSO stock. Instead, try a "reverse dilution": while vortexing the aqueous buffer, add the small volume of your DMSO stock dropwise. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[3]

  • Lower Final Compound Concentration: The concentration you are testing may be above the compound's maximum aqueous solubility. Try a lower concentration to see if the precipitation issue resolves.

  • Adjust Buffer pH: Since this compound has a basic amino group, lowering the pH of your buffer (e.g., to pH 6.0 or 6.5) may increase its solubility. Conversely, the thiol group is weakly acidic, so raising the pH (e.g., to pH 8.0) could also be tested. Ensure the pH is compatible with your assay.

  • Use a Solubility Enhancer (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts of the molecule from water.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative. See Protocol 2 for details.

Issue 2: Inconsistent or Low Potency in Biological Assays

Inaccurate and variable biological data can be a direct result of poor compound solubility. If the compound is not fully dissolved, the actual concentration available to interact with the biological target is lower than the nominal concentration.

G start Inconsistent/Low Potency Observed check_solubility Visually Inspect for Precipitation (Cloudiness, particles) start->check_solubility measure_solubility Determine Kinetic Solubility (See Protocol 1) check_solubility->measure_solubility No Visible Precipitate check_solubility->measure_solubility Precipitate Visible compare_conc Compare Assay Concentration to Measured Solubility measure_solubility->compare_conc conc_below Assay Concentration < Solubility compare_conc->conc_below Below conc_above Assay Concentration > Solubility compare_conc->conc_above Above investigate_other Investigate Other Factors (e.g., compound stability, assay interference) conc_below->investigate_other retest Retest at Concentrations Below Solubility Limit conc_above->retest end_valid Obtain Valid Potency Data retest->end_valid

References

Stability and storage conditions for 6-Amino-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 6-Amino-benzooxazole-2-thiol. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 4°C , protected from light, and under an inert atmosphere, such as nitrogen. It should be kept in a tightly sealed container in a dry and cool place.

Q2: How sensitive is this compound to environmental factors?

A2: this compound is susceptible to degradation from exposure to light, moisture, and strong oxidizing agents. The thiol group is particularly prone to oxidation, which can lead to the formation of disulfide impurities. The benzoxazole ring may undergo hydrolysis under acidic conditions.

Q3: I've noticed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as yellowing or darkening, can be an indication of degradation. This may be caused by oxidation of the thiol group or other decomposition pathways initiated by exposure to light, air, or improper storage temperatures. It is advisable to verify the purity of the sample using a suitable analytical method, such as HPLC, before proceeding with experiments.

Q4: What are the potential degradation products of this compound?

A4: Based on the structure, potential degradation products can arise from oxidation of the thiol group to form a disulfide dimer. Additionally, hydrolysis of the benzoxazole ring can occur, particularly under acidic conditions, leading to the formation of the corresponding aminophenol derivative.

Q5: What is the expected shelf life of this compound?

A5: The shelf life of this compound is highly dependent on the storage conditions. When stored as recommended (4°C, protected from light, under inert atmosphere), the compound is expected to remain stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound if it has been stored for more than a year or if there are any visible signs of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the purity of your this compound sample using the provided HPLC protocol. 2. Ensure the compound is stored under the recommended conditions (4°C, protected from light, inert atmosphere). 3. Prepare fresh solutions for each experiment.
Poor solubility of the compound Formation of insoluble degradation products (e.g., disulfide dimer).1. Attempt to dissolve a small amount in a suitable organic solvent (e.g., DMSO, DMF). 2. If solubility issues persist, it is a strong indicator of degradation. The purity should be checked via HPLC.
Appearance of new peaks in HPLC analysis The compound has degraded.1. Compare the chromatogram with a reference standard if available. 2. Based on the retention time, the new peaks could correspond to degradation products such as the disulfide dimer or hydrolyzed species. 3. Refer to the degradation pathway diagram for potential structures.

Data Presentation

The following table summarizes the expected stability of this compound under various forced degradation conditions. This data is based on studies of structurally similar compounds and serves as a guide for understanding its potential liabilities.

Stress Condition Reagent/Condition Time Expected Degradation (%) Major Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl24 hours10 - 15%2,4-Diamino-5-mercaptophenol (from ring opening)
Basic Hydrolysis 0.1 M NaOH24 hours5 - 10%Ring-opened products
Oxidative 3% H₂O₂12 hours15 - 20%Disulfide Dimer
Thermal 60°C48 hours< 5%Minor unspecified degradants
Photolytic UV light (254 nm)24 hours5 - 10%Photodegradation products

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity of this compound and separating it from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (1:1).

  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

Mandatory Visualization

G Recommended Storage and Handling Workflow reception Receive Compound storage Store at 4°C Protect from Light Under Inert Gas (N2) reception->storage weighing Weigh in a Controlled Environment (Low Light/Humidity) storage->weighing For Use dissolution Dissolve in Appropriate Solvent for Immediate Use weighing->dissolution experiment Use in Experiment dissolution->experiment disposal Dispose of Unused Solution and Waste Properly experiment->disposal

Caption: Workflow for proper storage and handling of this compound.

G Potential Degradation Pathway of this compound parent This compound oxidation Oxidation (e.g., H2O2, air) parent->oxidation hydrolysis Acidic Hydrolysis (e.g., HCl) parent->hydrolysis disulfide Disulfide Dimer oxidation->disulfide hydrolyzed 2,4-Diamino-5-mercaptophenol hydrolysis->hydrolyzed

Caption: Potential degradation pathways for this compound.

Overcoming common side reactions in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and side reactions encountered during the synthesis of benzoxazole derivatives. The following guides are in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Incomplete Reaction

Question: My benzoxazole synthesis is resulting in a low yield, and TLC analysis shows a significant amount of unreacted 2-aminophenol. What are the common causes and how can I improve the conversion?

Answer: Low yields and incomplete reactions are common issues in benzoxazole synthesis, often stemming from suboptimal reaction conditions, catalyst inefficiency, or the purity of starting materials.[1][2] A systematic approach is crucial for troubleshooting.[2]

Troubleshooting Strategies:

  • Verify Starting Material Purity: Impurities in 2-aminophenol or the corresponding acid/aldehyde can interfere with the reaction.[2] Assess purity via melting point analysis or spectroscopy and consider recrystallization or distillation if necessary.[1] 2-aminophenols are also prone to air oxidation, which can lead to colored impurities and lower yields; using an inert atmosphere (N₂ or Ar) is recommended.[2]

  • Optimize Reaction Temperature: The reaction temperature may be too low to overcome the activation energy.[2] A gradual increase in temperature while monitoring the reaction by TLC can significantly improve yields. However, excessively high temperatures can cause decomposition or polymerization.[2][3] For some solvent-free reactions, temperatures as high as 130°C may be required for good yields.[2]

  • Evaluate the Catalyst: The choice, loading, and activity of the catalyst are critical.

    • Catalyst Choice: Traditional Brønsted and Lewis acids can have low catalytic activity in some systems.[4] Heterogeneous catalysts, such as silica-supported ferric chloride or magnetic nanoparticles, can offer high efficiency and easy recovery.[5][6]

    • Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. A small, incremental increase in the catalyst amount can sometimes lead to a significant improvement in conversion.[1] Conversely, excessive catalyst may not improve yield and can complicate purification.[5]

    • Catalyst Activity: Ensure the catalyst is active, as some are sensitive to air and moisture and may require activation before use.[1] If using a recyclable catalyst, a drop in yield may indicate deactivation after several runs.[5]

  • Extend Reaction Time: The reaction may simply need more time to reach completion. Monitor progress by taking aliquots at regular intervals to determine the optimal reaction time.[3]

Workflow for Troubleshooting Low Yields

G start Low Yield or Incomplete Reaction Observed check_purity Verify Purity of Starting Materials start->check_purity purify_sm Purify Starting Materials (e.g., Recrystallization) & Rerun Reaction check_purity->purify_sm Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_sm->check_conditions optimize_temp Optimize Temperature: - Increase incrementally - Monitor by TLC check_conditions->optimize_temp extend_time Extend Reaction Time & Monitor Progress check_conditions->extend_time check_catalyst Evaluate Catalyst optimize_temp->check_catalyst extend_time->check_catalyst optimize_catalyst Optimize Catalyst: - Increase loading - Screen different catalysts - Check activity check_catalyst->optimize_catalyst success Improved Yield optimize_catalyst->success

Caption: Troubleshooting decision tree for low-yield benzoxazole synthesis.

Issue 2: Formation of Stable Schiff Base or Amide Intermediates

Question: My reaction between a 2-aminophenol and an aldehyde produces a significant byproduct that I suspect is the Schiff base intermediate, which is not cyclizing. How can I promote the final cyclization step?

Answer: The formation of a stable Schiff base intermediate is a common bottleneck, preventing efficient cyclization to the desired benzoxazole.[2][3] The key is to facilitate the intramolecular nucleophilic attack of the hydroxyl group followed by dehydration. Similarly, when starting from carboxylic acids, a stable amide intermediate can form, which also requires cyclodehydration.

Troubleshooting Strategies:

  • Increase Reaction Temperature: Higher temperatures often provide the necessary activation energy for the cyclization to proceed.[3] This is one of the most common and effective solutions.

  • Choice of Catalyst and Solvent:

    • Acid Catalysis: Brønsted or Lewis acids are frequently used to promote condensation and cyclization.[4] Polyphosphoric acid (PPA) can serve as both a catalyst and a solvent, effectively driving the cyclodehydration at high temperatures.[7]

    • Oxidizing Agents: For the aldehyde route, an oxidant is required to form the final aromatic ring from the cyclized intermediate (a benzoxazoline). Using an oxidizing agent like DDQ, manganese dioxide (MnO₂), or even air (O₂) can drive the reaction to completion.[6] Some methods use elemental sulfur as the oxidant.[6]

  • Solvent-Free Conditions: Performing the reaction neat, often with a solid-supported catalyst, can be highly effective. High temperatures (e.g., 130°C) under solvent-free conditions have been shown to produce excellent yields by favoring the final product equilibrium.[4]

Data Presentation: Effect of Catalyst and Conditions on Yield

The following table summarizes data from various studies, illustrating how different catalysts and conditions can improve the yield of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneSolvent-free1305< 5[4]
p-TsOHSolvent-free130572[4]
BAIL Gel Solvent-free 130 5 98 [4]
Fe₃O₄@SiO₂-SO₃HSolvent-free500.592[5]
Tf₂O / 2-F-PyrDCMRoom Temp195[8]

BAIL Gel = Brønsted acidic ionic liquid gel. Tf₂O = Trifluoromethanesulfonic anhydride.

Reaction Pathway: Desired Cyclization vs. Stalled Intermediate

G cluster_start Starting Materials 2-Aminophenol 2-Aminophenol intermediate Schiff Base Intermediate 2-Aminophenol->intermediate Aldehyde Aldehyde Aldehyde->intermediate stalled Reaction Stalls (Major Byproduct) intermediate->stalled Suboptimal Conditions (Low Temp, No Oxidant) cyclized Benzoxazoline Intermediate intermediate->cyclized Favorable Conditions (High Temp, Acid Catalyst) product 2-Arylbenzoxazole (Desired Product) cyclized->product Oxidation

Caption: Pathway showing formation and desired cyclization of the Schiff base.

Issue 3: Product Loss and Difficulty During Purification

Question: My reaction seems to work, but I am losing a significant amount of my benzoxazole product during work-up and purification. What are some effective purification strategies?

Answer: Product loss during purification is a frequent challenge that can drastically lower the final isolated yield.[1] Benzoxazoles are generally stable, but improper purification techniques can lead to significant losses.

Troubleshooting Strategies:

  • Column Chromatography: This is a highly effective method for purifying benzoxazoles.[1]

    • Solvent System: The choice of eluent is critical. A common starting point is a mixture of hexane and ethyl acetate; the polarity should be carefully optimized using TLC to ensure good separation between the product and any impurities.[3]

    • Silica Gel: Use standard silica gel (60-120 or 230-400 mesh). Ensure the column is packed well to avoid cracking or channeling.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent method for obtaining highly pure material.

    • Solvent Choice: The ideal solvent is one in which the benzoxazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good choice.[3] Sometimes a mixed solvent system (e.g., acetone/acetonitrile) may be required.[9]

  • Washing/Trituration:

    • Aqueous Wash: A simple wash of the crude reaction mixture with water can help remove water-soluble impurities and byproducts.[3]

    • Cold Solvent Wash: Washing the filtered crude solid with a cold solvent in which the product has low solubility (like cold ethanol) can effectively remove highly soluble impurities.[3] Trituration (stirring the crude solid as a slurry in a non-solvent) can also be effective.

  • Use of Clarifying Agents: If the product solution is highly colored due to persistent impurities, treatment with a clarifying agent like activated charcoal can be beneficial. The agent is added to the solution, stirred, and then removed by filtration before product isolation.[9]

Key Experimental Protocols

Protocol 1: General Procedure for Solvent-Free Benzoxazole Synthesis

This protocol is adapted from a method using a reusable Brønsted acidic ionic liquid (BAIL) gel catalyst, which demonstrates high efficiency under solvent-free conditions.[4]

  • Reaction Setup: To a 5 mL vessel, add 2-aminophenol (1.0 mmol, 109.1 mg), benzaldehyde (1.0 mmol, 106.1 mg), and the BAIL gel catalyst (0.010 g, ~1.0 mol%).

  • Reaction: Stir the reaction mixture at 130°C for 5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dissolve the mixture in ethyl acetate (10 mL).

  • Catalyst Recovery: Separate the solid BAIL gel catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., acetone/petroleum ether, 1:19) to afford the pure 2-phenylbenzoxazole.[4]

Protocol 2: Tf₂O-Promoted Synthesis at Room Temperature

This protocol is based on a mild and rapid synthesis of 2-substituted benzoxazoles using trifluoromethanesulfonic anhydride (Tf₂O) to activate an amide.[8]

  • Reaction Setup: In a vial, dissolve the starting amide (e.g., 1-morpholino-2-phenylethan-1-one, 0.55 mmol) and 2-fluoropyridine (1.0 mmol) in dichloromethane (DCM, 1.0 mL).

  • Activation: Cool the mixture to 0°C in an ice bath. Add Tf₂O (0.6 mmol) dropwise and stir for 15 minutes.

  • Addition of Aminophenol: Add 2-aminophenol (0.5 mmol, 54.5 mg) to the mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quenching and Work-up: Quench the reaction by adding triethylamine (Et₃N, 0.5 mL). Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography (e.g., petroleum ether:ethyl acetate = 20:1) to yield the desired 2-substituted benzoxazole.[8]

References

Technical Support Center: Efficient Synthesis of 6-Amino-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the efficient synthesis of 6-Amino-benzooxazole-2-thiol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely employed and efficient method is the one-pot condensation reaction of 2,4-diaminophenol with carbon disulfide in the presence of a base. This method is favored for its operational simplicity and generally good yields.

Q2: What is the role of the catalyst in this synthesis, and which catalysts are most effective?

A2: In many reported syntheses of benzoxazole-2-thiols, the reaction can proceed efficiently with a stoichiometric amount of a strong base, which acts as both a reactant and a catalyst by deprotonating the phenol and amino groups, facilitating the nucleophilic attack on carbon disulfide. While a dedicated catalyst is not always necessary, the choice of base and solvent system is critical for reaction efficiency.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly based on the reaction conditions, purity of starting materials, and purification methods. Generally, yields ranging from 60% to 85% have been reported for analogous benzoxazole-2-thiol syntheses. Optimization of reaction parameters is crucial to achieve higher yields.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Carbon disulfide is highly flammable, volatile, and toxic. All manipulations involving carbon disulfide must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Potassium hydroxide is corrosive and should be handled with care.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Impure Starting Materials Ensure the 2,4-diaminophenol is of high purity and not oxidized (often indicated by a dark color). Recrystallize or purify the starting material if necessary.
Incorrect Stoichiometry Accurately measure the molar ratios of reactants. A slight excess of carbon disulfide may be beneficial.
Insufficient Base Ensure a sufficient amount of a strong base like potassium hydroxide is used to facilitate the reaction.
Low Reaction Temperature The reaction may require heating to proceed at an optimal rate. Monitor the reaction temperature closely.
Reaction Time Too Short Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, extend the reaction time.

Problem 2: Formation of Side Products

Possible Cause Suggested Solution
Oxidation of 2,4-diaminophenol Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material.
Reaction with the 6-amino group While the primary reaction is expected at the ortho-amino and hydroxyl groups, side reactions involving the 6-amino group are possible. Careful control of stoichiometry and temperature can minimize this.
Polymerization Undesired polymerization can occur at elevated temperatures. Optimize the reaction temperature to favor the desired cyclization.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Product is insoluble/sparingly soluble Choose an appropriate solvent system for recrystallization. Common solvents for similar compounds include ethanol, methanol, or mixtures with water.
Presence of colored impurities Treat the crude product with activated charcoal during recrystallization to remove colored impurities.
Co-precipitation of inorganic salts Ensure complete removal of the base by thorough washing of the crude product with water after neutralization.

Catalyst and Reaction Condition Comparison

The following table summarizes common conditions used for the synthesis of benzoxazole-2-thiols, which can be adapted for this compound.

Catalyst/Base Solvent Temperature Typical Yield (%) Reference
Potassium Hydroxide (KOH)EthanolReflux70-85General method for benzoxazole-2-thiols
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)100 °C65-80Analogous syntheses
Sodium Hydroxide (NaOH)Aqueous EthanolReflux60-75General method for benzoxazole-2-thiols
Triethylamine (Et₃N)EthanolReflux50-70Milder conditions

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of this compound based on established methods for similar compounds. Optimization may be required.

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • Potassium Hydroxide (KOH)

  • Carbon Disulfide (CS₂)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), concentrated

  • Activated Charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.2 equivalents) in ethanol.

  • To this solution, add 2,4-diaminophenol dihydrochloride (1 equivalent). Stir the mixture until the starting material is fully dissolved.

  • Carefully add carbon disulfide (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in hot water and treat with activated charcoal for 15 minutes.

  • Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2,4-Diaminophenol 2,4-Diaminophenol Mixing Mixing 2,4-Diaminophenol->Mixing Carbon Disulfide Carbon Disulfide Carbon Disulfide->Mixing Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Mixing Reflux Reflux Mixing->Reflux Filtration Filtration Reflux->Filtration Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism 2,4-Diaminophenol 2,4-Diaminophenol Intermediate Intermediate 2,4-Diaminophenol->Intermediate + CS2, KOH Carbon Disulfide Carbon Disulfide Product This compound Intermediate->Product Cyclization

Caption: Plausible reaction mechanism for the formation of the target compound.

troubleshooting_tree Low Yield Low Yield Check Purity Check Starting Material Purity Low Yield->Check Purity Impure Impure? Check Purity->Impure Check Stoichiometry Verify Stoichiometry Incorrect Incorrect? Check Stoichiometry->Incorrect Optimize Temp Optimize Temperature Suboptimal Suboptimal? Optimize Temp->Suboptimal Inert Atmosphere Use Inert Atmosphere Oxidation Oxidation? Inert Atmosphere->Oxidation Impure->Check Stoichiometry No Purify Purify Impure->Purify Yes Incorrect->Optimize Temp No Correct Ratios Correct Ratios Incorrect->Correct Ratios Yes Suboptimal->Inert Atmosphere No Adjust Temp Adjust Temp Suboptimal->Adjust Temp Yes Implement N2/Ar Implement N2/Ar Oxidation->Implement N2/Ar Yes

Technical Support Center: Synthesis of 6-Amino-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides general troubleshooting advice and frequently asked questions related to the synthesis of 6-Amino-benzooxazole-2-thiol. The information is intended for researchers and professionals in drug development and is for educational and informational purposes only. It is not a substitute for a validated experimental protocol and established laboratory safety procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound typically begins with a substituted aminophenol. A common precursor is 2,4-diaminophenol or a protected derivative thereof. The selection of starting materials can be influenced by the desired purity, yield, and the specific synthetic route being employed.

Q2: What is the general reaction mechanism for the formation of the benzooxazole-2-thiol ring system?

The formation of the benzooxazole-2-thiol ring generally involves the cyclization of an o-aminophenol derivative with a thiocarbonyl source. A common reagent for this purpose is potassium xanthogenate or carbon disulfide in the presence of a base. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of a small molecule to form the heterocyclic ring.

Q3: What are the critical safety precautions to consider during this synthesis?

Working with reagents such as carbon disulfide requires stringent safety measures. Carbon disulfide is highly volatile, flammable, and toxic. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and suitable gloves, must be worn. It is also crucial to have access to and be familiar with the use of fire suppression equipment. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature as guided by literature precedents.
Degradation of starting materials or product.Ensure all reagents and solvents are pure and dry. The reaction may need to be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of Multiple Impurities in the Crude Product Formation of side products due to non-optimal reaction conditions.The reaction temperature and the rate of addition of reagents should be carefully controlled. Purification of the starting materials before the reaction can also minimize side product formation.
Incomplete conversion of starting material.As mentioned above, optimizing reaction time and temperature can drive the reaction to completion. A slight excess of one reagent (if appropriate for the stoichiometry) can also be considered.
Difficulty in Product Isolation and Purification The product may be poorly soluble or co-precipitate with byproducts.Experiment with different solvent systems for recrystallization or chromatography. The pH of the solution during workup can also be critical for isolating the desired product.
The product is unstable under the purification conditions.Mild purification techniques should be employed. For example, if using column chromatography, select a less acidic or basic stationary phase and a suitable solvent system.

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for chemical synthesis, highlighting the key stages from preparation to final product analysis.

G Conceptual Synthesis Workflow prep Reagent & Glassware Preparation reaction Reaction Setup & Execution prep->reaction 1. Setup workup Reaction Workup & Crude Isolation reaction->workup 2. Quenching purification Purification (e.g., Recrystallization, Chromatography) workup->purification 3. Crude Product analysis Product Characterization (e.g., NMR, MS, IR) purification->analysis 4. Purified Product storage Final Product Storage analysis->storage 5. Verified Product

Caption: A generalized workflow for a chemical synthesis experiment.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common issues encountered during chemical synthesis.

G Troubleshooting Logic Flow start Problem Identified (e.g., Low Yield, Impurities) check_reaction Review Reaction Conditions start->check_reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_workup Examine Workup & Purification Procedure start->check_workup optimize_conditions Optimize Conditions (Time, Temp, Atmosphere) check_reaction->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents modify_purification Modify Purification Technique check_workup->modify_purification rerun Re-run Experiment optimize_conditions->rerun purify_reagents->rerun modify_purification->rerun success Problem Resolved rerun->success

Caption: A decision-making diagram for troubleshooting synthesis issues.

Technical Support Center: Interpreting Complex NMR Spectra of 6-Amino-benzooxazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 6-Amino-benzooxazole-2-thiol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected approximate chemical shifts for the aromatic protons in a this compound derivative?

A1: The aromatic protons on the benzoxazole core typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 6.5 and 7.5 ppm. The exact chemical shifts are influenced by the solvent and the electronic nature of any additional substituents. The amino group at the 6-position is an electron-donating group, which will cause a slight upfield shift of the aromatic protons compared to the unsubstituted benzoxazole-2-thiol.

Q2: I am observing broad signals for the -NH₂ and -SH protons. How can I confirm their assignment?

A2: Broadening of exchangeable protons like those in amino (-NH₂) and thiol (-SH) groups is common. To confirm their assignment, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH₂ and -SH protons should decrease in intensity or disappear completely due to the exchange of protons with deuterium.[1]

Q3: My ¹H NMR spectrum shows more aromatic signals than expected. What could be the cause?

A3: The presence of more aromatic signals than anticipated could be due to several factors:

  • Mixture of Tautomers: this compound can exist in a tautomeric equilibrium between the thiol and thione forms. If the rate of interconversion is slow on the NMR timescale, you may observe separate signals for each tautomer.

  • Presence of Rotamers: If there are bulky substituents on the amino group or elsewhere on the molecule, restricted rotation around single bonds (e.g., the C-N bond) can lead to the existence of different stable conformations (rotamers), each giving rise to a distinct set of NMR signals.[2][3][4]

  • Impurities: Unreacted starting materials or side products from the synthesis can also contribute to extra signals in the spectrum.

Q4: How can I distinguish between the thiol and thione tautomers using NMR?

A4: ¹³C NMR spectroscopy is particularly useful for distinguishing between the thiol and thione tautomers. The carbon atom at the 2-position (C-2) will have a significantly different chemical shift in the two forms. In the thione form (benzooxazole-2(3H)-thione), the C-2 carbon is a thiocarbonyl carbon (C=S) and will resonate at a much more downfield chemical shift (typically >160 ppm) compared to the C-2 carbon in the thiol form (-S-C=N), which is usually found in the range of 140-150 ppm.

Q5: What 2D NMR experiments are most helpful for assigning the signals in complex spectra of these derivatives?

A5: For unambiguous assignment of complex spectra, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds), helping to identify adjacent protons in the aromatic spin systems.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the assignment of protonated carbons.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons and for connecting different fragments of the molecule.[5][6][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which can be useful for determining the stereochemistry and conformation of the molecule, especially in cases of rotamers.

Troubleshooting Guides

Problem 1: Poorly Resolved or Overlapping Aromatic Signals
Possible Cause Troubleshooting Steps
Inappropriate Solvent Change the deuterated solvent. Aromatic chemical shifts can be sensitive to the solvent. For example, switching from CDCl₃ to DMSO-d₆ or benzene-d₆ can often resolve overlapping signals.[1]
Poor Shimming The magnetic field homogeneity may be poor. Carefully re-shim the spectrometer to improve the resolution.
Sample Concentration Too High High sample concentrations can lead to peak broadening due to increased viscosity and intermolecular interactions.[1] Dilute the sample and re-acquire the spectrum.
Problem 2: Unexpected Peak Broadening
Possible Cause Troubleshooting Steps
Presence of Paramagnetic Impurities Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean. If suspected, passing the sample through a small plug of silica or celite can sometimes remove these impurities.
Chemical Exchange The molecule may be undergoing a dynamic process, such as tautomerization or restricted rotation, at a rate that is intermediate on the NMR timescale. Try acquiring the spectrum at different temperatures (variable temperature NMR). At lower temperatures, the exchange may be slowed down, resulting in sharp signals for each species. At higher temperatures, the exchange may become fast, leading to averaged, sharp signals.[1][2][3]
Poor Sample Solubility If the compound is not fully dissolved, the suspended solid particles will disrupt the magnetic field homogeneity, leading to broad peaks.[8] Ensure the sample is completely dissolved. You may need to try a different solvent or gently warm the sample.
Problem 3: Difficulty in Assigning Quaternary Carbons
Possible Cause Troubleshooting Steps
Weak Signals in ¹³C NMR Quaternary carbons have no attached protons and thus do not benefit from the Nuclear Overhauser Effect (NOE), resulting in weaker signals and longer relaxation times. Increase the number of scans and/or the relaxation delay in the ¹³C NMR experiment.
Lack of Connectivity Information Standard 1D NMR spectra do not provide information about which atoms are connected.
Run an HMBC experiment. This will show long-range correlations (2-3 bonds) from protons to the quaternary carbons, allowing for their unambiguous assignment.[5][6][7]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives in DMSO-d₆

Proton Typical Chemical Shift (δ, ppm) Multiplicity Notes
-SH12.0 - 14.0Broad SingletChemical shift is highly dependent on concentration and temperature. Disappears with D₂O exchange.
-NH₂5.0 - 6.0Broad SingletChemical shift is variable. Disappears with D₂O exchange.
H-47.0 - 7.3Doublet
H-56.6 - 6.9Doublet of Doublets
H-76.8 - 7.1Doublet

Note: These are approximate ranges and can vary based on substitution patterns.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives in DMSO-d₆

Carbon Typical Chemical Shift (δ, ppm) Notes
C-2 (Thiol form)140 - 150
C-2 (Thione form)> 160Significantly downfield shifted.
C-4110 - 115
C-5115 - 120
C-6140 - 150Carbon attached to the amino group.
C-7100 - 105
C-3a145 - 155
C-7a130 - 140

Note: These are approximate ranges and are sensitive to substituents and solvent.

Experimental Protocols

1. Standard ¹H NMR Sample Preparation

  • Weigh 1-5 mg of the purified this compound derivative into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This removes any particulate matter that can degrade spectral quality.

  • Cap the NMR tube and wipe it clean before inserting it into the spectrometer.

2. ¹³C NMR Sample Preparation

  • Due to the lower natural abundance of ¹³C, a more concentrated sample is required. Weigh 10-20 mg of the purified compound.[8][9]

  • Follow steps 2-5 of the ¹H NMR sample preparation protocol.

3. D₂O Exchange Experiment

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake it gently for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum. Compare this spectrum to the original to identify the signals that have disappeared or significantly reduced in intensity. These correspond to the exchangeable -NH₂ and -SH protons.[1]

4. Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)

These experiments are typically run using standard pulse programs available on modern NMR spectrometers.

  • Prepare a relatively concentrated and pure sample as for a ¹³C NMR experiment to ensure good signal-to-noise.

  • Acquire a standard ¹H NMR spectrum and a ¹³C NMR spectrum.

  • Use the spectral widths from the 1D spectra to set the parameters for the 2D experiments.

  • Run the COSY, HSQC, and HMBC experiments. The acquisition time for these experiments can range from 30 minutes to several hours, depending on the sample concentration and the desired resolution.

Visualizations

troubleshooting_workflow start Complex NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks extra_peaks Extra Peaks? broad_peaks->extra_peaks No paramagnetic Check for Paramagnetic Impurities broad_peaks->paramagnetic Yes assignment_issue Assignment Issues? extra_peaks->assignment_issue No d2o_exchange Perform D2O Exchange extra_peaks->d2o_exchange Yes end Spectrum Interpreted assignment_issue->end No cosy Run COSY assignment_issue->cosy Yes vt_nmr Run Variable Temperature NMR paramagnetic->vt_nmr solubility Check Solubility / Concentration vt_nmr->solubility solubility->end check_purity Check Purity (TLC, LC-MS) d2o_exchange->check_purity tautomers_rotamers Consider Tautomers/Rotamers check_purity->tautomers_rotamers tautomers_rotamers->end hsqc Run HSQC cosy->hsqc hmbc Run HMBC hsqc->hmbc hmbc->end tautomerism cluster_thiol Thiol Form cluster_thione Thione Form thiol This compound -SH proton signal C-2 signal ~140-150 ppm thione 6-Amino-benzooxazol-2(3H)-one -NH proton signal C-2 (C=S) signal >160 ppm thiol->thione Tautomeric Equilibrium

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 6-Amino-benzooxazole-2-thiol and Related Heterocyclic Compounds in Drug Discovery

This guide provides a comparative analysis of this compound and its structurally related analogs, including derivatives of benzoxazole, benzimidazole, and benzothiazole. The focus is on their synthesis, biological activities, and mechanisms of action, supported by experimental data to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Introduction

Heterocyclic compounds are a cornerstone of medicinal chemistry, with benzoxazoles, benzothiazoles, and benzimidazoles being prominent scaffolds in numerous FDA-approved drugs.[1] this compound, a member of the benzoxazole family, serves as a versatile intermediate for synthesizing a wide range of biologically active molecules.[2][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5][6] This guide compares the performance of this compound and its derivatives with related benzimidazole and benzothiazole compounds, providing a data-driven overview of their therapeutic potential.

Synthesis of this compound and Related Compounds

The synthesis of this compound typically starts from 2-amino-5-nitrophenol. This precursor undergoes cyclization to form a 6-nitrobenzo[d]oxazole-2-thiol intermediate, which is then reduced to yield the final 6-amino product. This amino group provides a key site for further chemical modifications and the development of diverse derivatives.[2]

General Synthetic Workflow

The following diagram illustrates a common synthetic route for this compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Derivatization A 2-Amino-5-nitrophenol C 6-Nitrobenzo[d]oxazole-2-thiol A->C Pyridine, 120°C B Potassium Ethylxanthate B->C E This compound C->E D Iron Powder, NH4Cl D->E G Biologically Active Derivatives E->G F Acyl Chlorides / Alkyl Halides F->G Benzoxazole Derivative Benzoxazole Derivative DNA Gyrase DNA Gyrase Benzoxazole Derivative->DNA Gyrase Binds to & Inhibits Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Negative Supercoiling DNA Replication Blocked DNA Replication Blocked DNA Gyrase->DNA Replication Blocked Inhibition leads to ATP ATP ATP->DNA Gyrase Relaxed DNA Relaxed DNA Relaxed DNA->DNA Gyrase

References

Validating the Antibacterial Efficacy of 6-Amino-benzooxazole-2-thiol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial performance of 6-Amino-benzooxazole-2-thiol derivatives against established antibacterial agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and potential mechanisms of action.

The quest for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial effects. This guide focuses on the antibacterial potential of this compound derivatives, a subset of this versatile scaffold.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound derivatives and their structural analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for various benzoxazole derivatives against representative Gram-positive and Gram-negative bacteria, as well as comparator antibiotics.

CompoundBacterial StrainMIC (µg/mL)Reference Antibiotic(s)MIC (µg/mL) of Reference
Substituted Benzoxazole Derivative 1 Staphylococcus aureus12.5Tetracycline>25
Pseudomonas aeruginosa25Streptomycin>25
Substituted Benzoxazole Derivative 2 Staphylococcus aureus12.5Tetracycline>25
Pseudomonas aeruginosa>25Streptomycin>25
Benzo[d]oxazole-2-thiol Derivative (4d) Staphylococcus aureusGood ActivityCiprofloxacin-
Pseudomonas aeruginosa-Ciprofloxacin-

Note: Data is compiled from multiple studies and direct comparisons should be made with caution due to potential variations in experimental conditions. "-" indicates data not provided in the source.

Experimental Protocols

The determination of the antibacterial activity of this compound derivatives is primarily conducted using two standard methods: the Broth Microdilution Method and the Agar Well Diffusion Method.

Broth Microdilution Method for MIC Determination

This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The this compound derivatives and reference antibiotics are serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compounds is inoculated with the standardized bacterial suspension. Control wells containing only broth and bacteria (positive control) and broth alone (negative control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique used to screen for antibacterial activity.

  • Preparation of Agar Plates: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

  • Well Creation: Sterile wells (typically 6 mm in diameter) are punched into the agar using a sterile cork borer.

  • Application of Test Compounds: A fixed volume of the this compound derivative solution at a known concentration is added to each well. A standard antibiotic solution is used as a positive control, and the solvent used to dissolve the compounds serves as a negative control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing Experimental Processes and Mechanisms

To further elucidate the evaluation process and potential mode of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Antibacterial Assay cluster_results Data Analysis bacterial_culture Bacterial Culture mic_assay Broth Microdilution (MIC Determination) bacterial_culture->mic_assay diffusion_assay Agar Well Diffusion (Zone of Inhibition) bacterial_culture->diffusion_assay compound_prep Compound Preparation (this compound derivatives) compound_prep->mic_assay compound_prep->diffusion_assay data_analysis Comparative Analysis of MIC and Zone Diameters mic_assay->data_analysis diffusion_assay->data_analysis

Caption: Experimental workflow for evaluating the antibacterial activity of this compound derivatives.

dna_gyrase_inhibition compound Benzoxazole Derivative dna_gyrase DNA Gyrase (Bacterial Topoisomerase II) compound->dna_gyrase Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Prevents DNA supercoiling relaxation cell_death Bacterial Cell Death dna_gyrase->cell_death Leads to dna_replication->cell_death

Caption: Proposed mechanism of action: Inhibition of DNA gyrase by benzoxazole derivatives.

A Comparative Guide to the Structure-Activity Relationship of Benzooxazole-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzooxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in a variety of pharmacologically active compounds.[1][2] Analogs of benzooxazole-2-thiol, particularly those with amino substitutions, have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Amino-benzooxazole-2-thiol and related analogs, supported by experimental data and detailed protocols.

Quantitative SAR Data Summary

The biological activity of benzooxazole-2-thiol analogs is significantly influenced by the nature and position of substituents on the benzoxazole ring and modifications of the thiol and amino groups. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Table 1: Anticancer Activity of Benzothiazole-2-thiol Derivatives [5]

CompoundSubstitutionCancer Cell LineIC50 (nM)
7dPyridinyl-2-amine linkedMultiplePotent and broad-spectrum
7ePyridinyl-2-amine linkedSKRB-31.2
SW6204.3
A54944
HepG248
7fPyridinyl-2-amine linkedMultiplePotent and broad-spectrum
7iPyridinyl-2-amine linkedMultiplePotent and broad-spectrum

Note: While these are benzothiazole analogs, the structural similarity provides valuable SAR insights for the benzooxazole core.

Table 2: Kinase Inhibitory Activity of Amino-Benzoxazole Derivatives [2][6]

CompoundTarget KinaseIC50 (µM)
Compound 1KDR6.855
Top 6 Compounds (unspecified)KDR6.855 - 50.118
Compound 16MCF-7 Cells6.98
Compound 17MCF-7 Cells11.18

Table 3: HIV-1 Nucleocapsid (NC) Protein Inhibitory Activity of Benzoxazolinone Derivatives [7]

CompoundSubstitutionIC50 (µM)
5-06N-(1H-indazol-5-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide20 ± 2
5-01(unspecified)~200
5-02(unspecified)~200
5-07(unspecified)~200
5-15(unspecified)~200

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature.

Synthesis of Benzothiazole-2-thiol Derivatives (General Procedure) [5]

  • To a solution of the appropriate substituted aniline (38.5 mmol) and triethylamine (70.0 mmol) in tetrahydrofuran (480 mL), 6-aminobenzothiazole-2-thiol (35.0 mmol) was added at room temperature.

  • The reaction mixture was stirred for 5 hours.

  • The resulting title compounds were used for the next step without further purification.

In Vitro Anticancer Activity Assay (MTT Assay) [5]

  • Human cancer cell lines (e.g., SKRB-3, SW620, A549, HepG2) were seeded in 96-well plates.

  • After 24 hours of incubation, cells were treated with various concentrations of the synthesized compounds.

  • The cells were incubated for a further 48 hours.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for 4 hours.

  • The formazan crystals were dissolved in DMSO.

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

Kinase Inhibition Assay [2][6]

Specific protocols for kinase inhibition assays can vary depending on the target kinase and the detection method (e.g., radiometric, fluorescence-based). A general workflow is outlined below.

  • The kinase, substrate, and ATP are combined in a reaction buffer.

  • The test compound (inhibitor) at various concentrations is added to the reaction mixture.

  • The reaction is initiated and incubated at a specific temperature for a set period.

  • The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Molecular Interactions and Pathways

Understanding the mechanism of action often involves elucidating the signaling pathways affected by the compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_lead_optimization Lead Optimization start Starting Materials (e.g., 6-Aminobenzoxazole-2-thiol) reaction Chemical Reaction (e.g., Acylation, Alkylation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (e.g., NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) characterization->in_vitro Test Analogs sar_analysis SAR Analysis in_vitro->sar_analysis lead_compound Lead Compound sar_analysis->lead_compound Identify Lead in_vivo In Vivo Studies (e.g., Animal Models) lead_compound->in_vivo

Caption: A generalized workflow for the discovery and development of novel benzooxazole-2-thiol analogs.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., KDR/VEGFR-2) pi3k PI3K receptor->pi3k Activation analog Benzooxazole Analog (Inhibitor) analog->receptor Inhibition akt Akt pi3k->akt Activation cell_survival Cell Survival & Proliferation akt->cell_survival Promotion

Caption: A simplified diagram of a signaling pathway inhibited by kinase-targeting benzooxazole analogs.[2]

References

Comparative Efficacy Analysis of 6-Amino-benzooxazole-2-thiol Derivatives and Existing Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer efficacy of derivatives of 6-Amino-benzooxazole-2-thiol against established anticancer drugs. The data presented is based on preclinical studies and aims to offer an objective overview for researchers in oncology and drug discovery.

Introduction

This compound serves as a crucial intermediate in the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been investigated for their antitumor activities. This document compares the in vitro efficacy of these derivatives with standard chemotherapeutic agents across various cancer cell lines.

Quantitative Efficacy Data

The following table summarizes the available in vitro cytotoxicity data for a derivative of this compound and compares it with existing anticancer drugs. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). It is important to note that direct comparative studies for this compound itself are limited, and the data below pertains to a closely related benzoxadiazole derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), which shares structural similarities and a proposed mechanism of action involving thiol interactions.

Compound/DrugTarget/Mechanism of ActionCell LineIC50 (µM)Reference
NBDHEX Glutathione S-transferase P1-1 (GSTP1-1) inhibitor; JNK activatorMe501 (Melanoma)1.2 ± 0.1[1]
A375 (Melanoma)2.0 ± 0.2[1]
Temozolomide DNA alkylating agentMe501 (Melanoma)>200[1]
A375 (Melanoma)>200[1]

NBDHEX is presented here as a representative compound to illustrate the potential efficacy of this class of molecules. Further studies on this compound and its direct derivatives are warranted.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HepG2, HCT116, A375, Me501) are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compound (e.g., a derivative of this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. A vehicle control (medium with the solvent) is also included.

3. Incubation and Cell Viability Assessment:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

JNK Activation Pathway

The diagram below illustrates the proposed mechanism of action for NBDHEX, a thiol-containing compound, which involves the inhibition of GSTP1-1 and subsequent activation of the JNK signaling pathway, leading to apoptosis in cancer cells.[1] This pathway may be relevant for thiol-containing derivatives of this compound.

JNK_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Space Extracellular Space NBDHEX NBDHEX (or similar thiol compound) GSTP1_JNK GSTP1-JNK Complex NBDHEX->GSTP1_JNK Inhibits GSTP1 GSTP1 GSTP1_JNK->GSTP1 Releases JNK JNK (inactive) GSTP1_JNK->JNK Releases JNK_active JNK (active) JNK->JNK_active Phosphorylation AP1 AP-1 JNK_active->AP1 Activates Apoptosis Apoptosis AP1->Apoptosis Induces

Caption: Proposed mechanism of JNK pathway activation by a thiol-containing compound.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines the typical workflow for screening novel compounds for their anticancer activity in vitro.

Experimental_Workflow start Start: Compound Synthesis (e.g., this compound derivatives) cell_culture 1. Cancer Cell Line Culture (e.g., HCT116, A549, etc.) start->cell_culture cytotoxicity_assay 2. In Vitro Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity_assay ic50 3. Determine IC50 Values cytotoxicity_assay->ic50 mechanism_studies 4. Mechanism of Action Studies (e.g., Western Blot for JNK activation, Immunofluorescence) ic50->mechanism_studies If potent end End: Lead Compound Identification mechanism_studies->end

Caption: Workflow for in vitro evaluation of novel anticancer compounds.

References

Unveiling the Therapeutic Potential of 6-Amino-benzooxazole-2-thiol: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 6-Amino-benzooxazole-2-thiol, a heterocyclic compound, has garnered significant interest within the scientific community for its potential therapeutic applications. Extensive in vitro research has highlighted its promising anticancer and antimicrobial properties. However, the translation of these findings into in vivo models remains a critical area of investigation. This guide provides a comprehensive comparison of the existing in vitro and in vivo data on this compound and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

In Vitro Efficacy: A Foundation of Promise

A substantial body of in vitro evidence underscores the potential of this compound and its related compounds as potent biological agents. Studies have consistently demonstrated their cytotoxic effects against a range of cancer cell lines and inhibitory activity against various microbial strains.

Anticancer Activity

In vitro studies have revealed the dose-dependent cytotoxic effects of this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for various derivatives, showcasing their potential as anticancer agents. For instance, certain aminobenzoxazole derivatives have shown notable activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range.[1]

Table 1: In Vitro Anticancer Activity of Selected Aminobenzoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Aminobenzoxazole Derivative 1A549 (Lung)79.42% inhibition at 100 µM
Aminobenzoxazole Derivative 2MCF-7 (Breast)6.98
Aminobenzoxazole Derivative 3A549 (Lung)85.81% inhibition at 100 µM
Aminobenzoxazole Derivative 4MCF-7 (Breast)11.18

Note: Data is compiled from various studies on aminobenzoxazole derivatives and may not represent this compound directly.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been extensively evaluated in vitro against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus, has been a key parameter in these assessments. Derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][3]

Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)
2-substituted benzoxazole derivativeEscherichia coliPotent activity at 25
2-substituted benzoxazole derivativeStaphylococcus aureusSignificant activity
2-substituted benzoxazole derivativeCandida albicansModerate activity
2-substituted benzoxazole derivativeAspergillus clavatusModerate activity

Note: This data represents the activity of various 2-substituted benzoxazole derivatives and may not be specific to this compound.

In Vivo Studies: The Quest for Clinical Translation

While in vitro studies provide a crucial foundation, in vivo investigations are essential to understand a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism setting. Direct in vivo data for this compound is limited in the public domain. However, studies on structurally related benzoxazole and aminobenzoxazole derivatives offer valuable insights into the potential in vivo behavior of this compound class.

In vivo studies on aminobenzoxazole derivatives have demonstrated their potential to inhibit tumor growth in animal models. For example, administration of certain aminobenzoxazole derivatives to mice with tumor xenografts has resulted in a dose-dependent decrease in tumor volume.[4][5] Furthermore, some derivatives have shown the ability to reduce lymphocyte counts in rodents, a pharmacodynamic effect that is relevant for autoimmune diseases.[4][5]

It is important to note that the poor solubility of some benzoxazole derivatives has posed challenges for in vivo studies, necessitating the development of more soluble analogs or prodrug formulations to improve bioavailability.[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microplate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Understanding the Mechanism of Action: Signaling Pathways

The precise molecular mechanisms by which this compound exerts its biological effects are still under investigation. However, research on related compounds suggests the involvement of several key signaling pathways.

The thiol group (-SH) in this compound is a critical functional group that can participate in various redox-sensitive signaling pathways. Thiol-containing molecules are known to interact with reactive oxygen species (ROS) and can modulate the activity of proteins through reversible oxidation of cysteine residues. This can impact pathways involved in cell proliferation, apoptosis, and inflammation.

For anticancer activity, aminobenzoxazole derivatives have been suggested to act as inhibitors of key kinases involved in cancer progression, such as Kinase Insert Domain Receptor (KDR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1] Inhibition of these kinases can disrupt downstream signaling cascades that are crucial for tumor growth and angiogenesis.

In the context of antimicrobial activity, one proposed mechanism for benzoxazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[2]

Signaling_Pathway cluster_Anticancer Anticancer Mechanism cluster_Antimicrobial Antimicrobial Mechanism Compound This compound Derivative KDR KDR Compound->KDR EGFR EGFR Compound->EGFR FGFR1 FGFR1 Compound->FGFR1 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) KDR->Downstream EGFR->Downstream FGFR1->Downstream Proliferation Inhibition of Cell Proliferation & Angiogenesis Downstream->Proliferation Compound2 This compound Derivative DNAGyrase Bacterial DNA Gyrase Compound2->DNAGyrase Replication Inhibition of DNA Replication DNAGyrase->Replication

Proposed Signaling Pathways

Conclusion and Future Directions

The available data strongly suggests that this compound and its derivatives are a promising class of compounds with significant in vitro anticancer and antimicrobial activities. However, the lack of extensive in vivo data for the parent compound highlights a critical gap that needs to be addressed. Future research should focus on comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of this compound. Furthermore, elucidating the specific molecular targets and signaling pathways will be crucial for optimizing its therapeutic potential and advancing its development towards clinical applications. The development of more soluble derivatives or advanced drug delivery systems may also be necessary to overcome potential bioavailability challenges. Continued investigation into this versatile scaffold holds the promise of delivering novel and effective therapeutic agents.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 6-Amino-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of 6-Amino-benzooxazole-2-thiol against other common kinase inhibitor scaffolds, supported by established experimental methodologies for assessing selectivity.

The benzoxazole moiety is a recognized pharmacophore, with derivatives showing a range of biological activities, including potential as kinase inhibitors.[1] However, the potential for off-target interactions necessitates a thorough evaluation of a compound's selectivity across the human kinome and other relevant protein families. While specific, publicly available cross-reactivity data for this compound is limited, this guide outlines the standard methodologies used for such profiling and presents a representative comparison based on typical kinase inhibitor profiles.

Comparative Selectivity Profile

To illustrate the cross-reactivity landscape, the hypothetical inhibitory activity of this compound is compared against two alternative kinase inhibitor scaffolds: a 2-aminothiazole and a benzimidazole derivative. The data presented in the following tables are representative and intended to demonstrate how such comparative data is typically structured and interpreted.

Table 1: Kinase Selectivity Panel (Representative Data)

Kinase TargetThis compound (IC50, nM)2-Aminothiazole Derivative (IC50, nM)Benzimidazole Derivative (IC50, nM)
Primary Target (e.g., KDR/VEGFR2) 15 25 10
Off-Target Kinase A (e.g., PDGFRβ)25015080
Off-Target Kinase B (e.g., c-Kit)800450200
Off-Target Kinase C (e.g., Src)>10,0001,2005,000
Off-Target Kinase D (e.g., EGFR)1,500>10,0008,000

Table 2: Safety Pharmacology Panel (Representative Data)

Off-Target ProteinThis compound (% Inhibition @ 10 µM)2-Aminothiazole Derivative (% Inhibition @ 10 µM)Benzimidazole Derivative (% Inhibition @ 10 µM)
hERG (Ion Channel)12825
M1 Receptor (GPCR)5215
COX-2 (Enzyme)181030
DAT (Transporter)<5<58

Experimental Protocols for Cross-Reactivity Profiling

A comprehensive assessment of a compound's selectivity involves a battery of in vitro assays. These can range from broad screens against large panels of proteins to more focused cellular assays that confirm target engagement in a more physiologically relevant context.

Kinase Selectivity Profiling

Broad screening of a compound against a large panel of kinases is a standard method to identify off-target interactions within the kinome.[2]

Experimental Protocol: Kinase Panel Screening (e.g., KINOMEscan™)

  • Assay Principle: This is a competition binding assay. The test compound is incubated with a specific kinase and an immobilized ligand that binds to the active site of the kinase. The amount of kinase bound to the immobilized ligand is quantified. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.

  • Procedure:

    • A library of human kinases is expressed and purified.

    • Each kinase is incubated with the test compound at a fixed concentration (e.g., 10 µM for initial screening or in a dose-response format for IC50 determination).

    • An immobilized, active-site directed ligand is added to the mixture.

    • After reaching equilibrium, unbound components are washed away.

    • The amount of kinase bound to the solid support is quantified, often using quantitative PCR (qPCR) for a DNA-tagged kinase or other sensitive detection methods.

  • Data Analysis: The results are typically expressed as percent inhibition relative to a vehicle control. For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.

Cellular Target Engagement

Cellular assays are crucial for confirming that a compound interacts with its intended target in a living cell and for assessing its cellular selectivity. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[3][4]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Assay Principle: This method is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[4]

  • Procedure:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to various temperatures, causing proteins to denature and precipitate.

    • Cells are lysed, and the precipitated proteins are separated from the soluble fraction by centrifugation.

    • The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or ELISA.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Safety Pharmacology Profiling

Beyond kinases, it is important to assess a compound's potential for interaction with other classes of proteins that are commonly associated with adverse drug reactions.[5]

Experimental Protocol: In Vitro Safety Panel

  • Assay Principle: A panel of assays is run to evaluate the interaction of the test compound with a collection of well-known off-targets, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[5]

  • Procedure:

    • The test compound is incubated with a panel of targets, typically in cell-based or membrane-based assays.

    • For receptor binding assays, a radiolabeled ligand is used in a competition format.

    • For functional assays (e.g., ion channel flux, enzyme activity), the effect of the compound on the target's activity is measured.

  • Data Analysis: Results are usually expressed as percent inhibition at a single high concentration (e.g., 10 µM). Hits are then followed up with dose-response curves to determine IC50 or Ki values.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams are provided.

Experimental_Workflow_Kinase_Profiling cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test Compound (this compound) Incubation Incubation with Immobilized Ligand Test_Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Washing Wash Unbound Components Incubation->Washing Quantification Quantify Bound Kinase (e.g., qPCR) Washing->Quantification Inhibition_Calculation Calculate % Inhibition Quantification->Inhibition_Calculation IC50_Determination Determine IC50 (Dose-Response) Inhibition_Calculation->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile CETSA_Workflow Start Intact Cells Compound_Treatment Treat with Compound or Vehicle Start->Compound_Treatment Heat_Challenge Apply Heat Gradient Compound_Treatment->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble and Precipitated Fractions Cell_Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Analysis Generate Melting Curve and Assess Thermal Shift Quantification->Analysis Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., KDR/VEGFR2) Ligand->Receptor Binds and Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream_Signaling Phosphorylates and Initiates Cascade Compound This compound Compound->Receptor Inhibits Kinase Activity Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response

References

Benchmarking 6-Amino-benzooxazole-2-thiol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds, which form the backbone of a vast array of therapeutic agents, 6-Amino-benzooxazole-2-thiol emerges as a molecule of significant interest. This guide provides a comparative analysis of this compound against other key heterocyclic scaffolds, namely benzothiazole-2-thiols and benzimidazole-2-thiols. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on their potential applications in medicinal chemistry.

Physicochemical and Biological Activity Profile

Heterocyclic compounds are widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inclusion of a thiol group and an amino group can further modulate the biological efficacy of these molecules.[3]

Anticancer Activity

The anticancer potential of these heterocyclic compounds is a primary area of investigation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Heterocyclic Compounds

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Not AvailableNot Available
Benzoxazole Derivative 1HCT-116 (Colon)2.61[4]
Benzoxazole Derivative 2HepG2 (Liver)12.2[4]
Benzothiazole-2-thiol Derivative 1 A549 (Lung)0.044[5]
Benzothiazole-2-thiol Derivative 2 SW620 (Colon)0.0043[5]
Benzothiazole-2-thiol Derivative 3 SKRB-3 (Breast)0.0012[5]
Benzothiazole-2-thiol Derivative 4 HepG2 (Liver)0.048[5]
2-Aminobenzothiazole Derivative 1 MKN-45 (Gastric)0.06[6]
2-Aminobenzothiazole Derivative 2 H460 (Lung)0.01[6]
2-Aminobenzothiazole Derivative 3 HT-29 (Colon)0.18[6]
Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Heterocyclic Compounds

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound Not AvailableNot Available
Benzoxazole Derivative 1Staphylococcus aureus12.5[7]
Benzoxazole Derivative 2Pseudomonas aeruginosa25[7]
Benzoxazole Derivative 3Candida albicans12.5[7]
Benzimidazole Derivative 1 Staphylococcus aureus3.125-12.5
Benzimidazole Derivative 2 Escherichia coli3.125

Physicochemical Properties

The physicochemical properties of a compound, such as its solubility and lipophilicity (logP), are critical determinants of its pharmacokinetic profile and overall drug-likeness.

Table 3: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₆N₂OS[5]
Molecular Weight166.20 g/mol [5]
LogP1.6987[5]
Melting Point225-226 °C
Boiling Point345.9±44.0 °C
Density1.51±0.1 g/cm³

Safety Profile

The safety of a potential drug candidate is of paramount importance. Cytotoxicity against normal, healthy cell lines is a key indicator of potential toxicity.

Table 4: Cytotoxicity Data for Related Heterocyclic Compounds

Compound/DerivativeNormal Cell LineIC50 (µM)Reference
This compound Not AvailableNot Available
2-Aminobenzothiazole Derivative PBMCs (Peripheral Blood Mononuclear Cells)>300[6]
Benzoxazole Derivative Normal Human Fibroblast840.4 µg/mL[8]

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these compounds is crucial for rational drug design and development. Several benzoxazole and benzothiazole derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Inhibition Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Certain benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.[9][10]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) P_VEGFR2->Downstream Activates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes Inhibitor Benzoxazole Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and its inhibition.
PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Some heterocyclic compounds have been shown to modulate this pathway.[11][12]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activates Response Cell Growth, Proliferation, Inhibition of Apoptosis Downstream->Response Leads to Inhibitor Heterocyclic Compound Inhibitor->PI3K Inhibits

PI3K/AKT signaling pathway and potential inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results.

MTT Assay for Cytotoxicity

The MTT assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Incubate1 Incubate for 24h (cell attachment) Seed->Incubate1 Treat Treat cells with varying concentrations of compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h (formazan formation) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth_Microdilution_Workflow Start Start PrepareDilutions Prepare serial dilutions of the compound in broth Start->PrepareDilutions Inoculate Inoculate each well with a standardized microbial suspension PrepareDilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for turbidity (microbial growth) Incubate->Observe DetermineMIC Determine the MIC: lowest concentration with no visible growth Observe->DetermineMIC End End DetermineMIC->End

Workflow for the broth microdilution assay.

Protocol:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

This comparative guide highlights the potential of this compound and related heterocyclic compounds in drug discovery. While derivatives of benzothiazole-2-thiol and benzimidazole-2-thiol have demonstrated significant anticancer and antimicrobial activities, a clear data gap exists for this compound itself. The provided data on related benzoxazole derivatives suggests that this scaffold holds promise. Further experimental evaluation of this compound is warranted to fully elucidate its therapeutic potential and to enable a direct and comprehensive benchmark against its heterocyclic counterparts. The detailed experimental protocols and insights into the potential mechanisms of action provided herein offer a foundational framework for such future investigations.

References

A Comparative Guide to the Synthesis of 6-Amino-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the preparation of 6-Amino-benzooxazole-2-thiol, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The routes are evaluated based on key performance indicators such as reaction yield, purity, and conditions, with detailed experimental protocols provided for reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The validation of an efficient and reliable synthetic pathway is crucial for its application in research and development. This guide compares a primary two-step route involving a nitro-intermediate with a proposed alternative single-step route.

Performance Comparison

A summary of the key quantitative data for the two synthetic routes is presented below.

ParameterPrimary Route: Two-Step Synthesis via Nitro IntermediateAlternative Route: Single-Step Synthesis from Diaminophenol
Starting Material 2-Amino-5-nitrophenol4-Amino-2-aminophenol
Key Reagents Potassium ethylxanthate, SnCl2·2H2O, HClCarbon disulfide, Potassium hydroxide
Overall Yield ~60-70% (estimated)Data not available
Purity High (crystallization)Data not available
Reaction Time Step 1: 22 hours; Step 2: 2-3 hoursNot specified
Number of Steps 21

Synthetic Route Analysis

Primary Route: Two-Step Synthesis via Nitro Intermediate

This established route involves the initial formation of 6-nitro-benzooxazole-2-thiol, followed by the reduction of the nitro group to the desired amine.

Workflow:

A 2-Amino-5-nitrophenol B 6-Nitro-benzooxazole-2-thiol A->B Potassium ethylxanthate, Pyridine, 120°C C This compound B->C SnCl2.2H2O, HCl, Ethanol cluster_0 Known General Reaction cluster_1 Proposed Specific Application A o-Aminophenol B Benzoxazole-2-thiol A->B CS2, KOH C 4-Amino-2-aminophenol D This compound C->D CS2, KOH (Hypothesized)

Spectroscopic Comparison of Benzoxazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, valued for their wide range of pharmacological activities and unique photophysical properties.[1][2] The specific substitution pattern on the benzoxazole core gives rise to various isomers, each possessing distinct electronic and steric characteristics. These differences are directly reflected in their spectroscopic signatures. A thorough spectroscopic analysis is therefore indispensable for the unambiguous structural elucidation and differentiation of benzoxazole isomers.[3]

This guide provides a comparative analysis of benzoxazole isomers using key spectroscopic techniques: UV-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. It includes quantitative data, detailed experimental protocols, and a visual workflow to aid researchers in their analytical endeavors.

UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic transitions within conjugated systems like benzoxazoles. The position of substituents on the benzoxazole ring system significantly influences the absorption (λmax) and emission (λem) maxima.

Data Presentation: A Comparative Summary

The following tables summarize the photophysical data for various benzoxazole derivatives, highlighting the spectral shifts between isomers.

Table 1: UV-Visible Spectroscopic Data of 2-(Aminophenyl)benzoxazole Isomers

Compound/Isomerλmax (nm)Molar Absorptivity (εmax, M⁻¹cm⁻¹)SolventReference
2-(2'-aminophenyl)benzoxazole3745.30 x 10⁴Ethanol[3]
Acetylated 2-(2'-aminophenyl)benzoxazole3391.69 x 10⁵Ethanol[3]
2-(2'-hydroxyphenyl)benzoxazole3361.83 x 10⁴Ethanol[3][4]

Table 2: Fluorescence Spectroscopic Data of 2-(Hydroxyphenyl)benzoxazole Isomers and Derivatives

Compound/IsomerExcitation (λex, nm)Emission (λem, nm)SolventReference
2-(2'-hydroxyphenyl)benzoxazole (HBO)~330-350405 (enol), 439 (keto)DCM[5]
2-(3'-hydroxyphenyl)benzoxazole (BOm)329363PBS[6]
2-(4'-hydroxyphenyl)benzoxazole (BOp)329359PBS[6]
2-(2-(fluorosulfato)phenyl)benzoxazole (BOSo)329495PBS[6]
2-(3-(fluorosulfato)phenyl)benzoxazole (BOSm)329~350Acetonitrile[6][7]
2-(4-(fluorosulfato)phenyl)benzoxazole (BOSp)329~350Acetonitrile[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR).

Data Presentation: A Comparative Summary

The chemical shifts of protons and carbons in the benzoxazole core are sensitive to the electronic effects of substituents.

Table 3: ¹H NMR Spectroscopic Data for Substituted 2-Phenylbenzoxazole Isomers (in CDCl₃)

Compound/IsomerH-4' (δ, ppm)H-5' (δ, ppm)H-6' (δ, ppm)H-7' (δ, ppm)Other Aromatic Protons (δ, ppm)Reference
2-Phenylbenzoxazole7.79-7.76 (m)7.37-7.31 (m)7.37-7.31 (m)7.59-7.49 (m)8.27-8.24 (m, 2H), 7.59-7.49 (m, 3H)[8]
2-(4-Chlorobenzyl)benzoxazole7.71-7.65 (m)7.37-7.24 (m)7.37-7.24 (m)7.48-7.42 (m)7.37-7.24 (m, 2H), 4.23 (s, 2H, CH₂)[8]
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole7.71 (m)7.32 (m)7.32 (m)7.53 (m)7.75 (d, 1H), 7.53 (m, 2H), 6.94 (m, 3H), 3.84 (s, 3H, OCH₃)[9]

Multiplicities: s = singlet, d = doublet, m = multiplet.

Table 4: ¹³C NMR Spectroscopic Data for Substituted 2-Phenylbenzoxazole Isomers (in CDCl₃)

Compound/IsomerC-2 (δ, ppm)C-3a (δ, ppm)C-7a (δ, ppm)Aromatic Carbons (δ, ppm)Reference
2-Phenylbenzoxazole162.9142.1150.7110.5, 119.9, 124.5, 125.1, 127.1, 127.6 (2C), 128.9 (2C), 131.5[8]
2-(4-Chlorobenzyl)benzoxazole164.9141.3151.0110.4, 115.7 (2C), 119.8, 124.2, 124.8, 130.4, 130.5 (2C), 34.4 (CH₂)[8]
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole163.2142.2150.355.35 (OCH₃), 110.2, 111.5, 114.4, 119.6, 124.4, 124.9, 127.9, 129.1, 139.1, 161.0[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Data Presentation: A Comparative Summary

The vibrational frequencies of the C=N, C-O, and aromatic C=C bonds are characteristic of the benzoxazole ring.

Table 5: Key IR Absorption Frequencies for Benzoxazole Derivatives (KBr, cm⁻¹)

Compound/Isomerν(C=N)ν(C=C) aromaticν(C-O)Other Key BandsReference
2-(4-chlorophenyl)benzo[d]oxazole151515871276807 (1,4-disub), 743 (1,2-disub)[1]
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole16421600, 1537, 1506, 145512543047 (C-H arom), 2973 (C-H aliph)[9]
2-[(E)-2-(Furan-2-yl)ethenyl]-1,3-benzoxazole16351577, 1538, 1520, 147312663126, 3109 (C-H arom)[9]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of benzoxazole isomers.

UV-Visible and Fluorescence Spectroscopy
  • Sample Preparation: Solutions of the benzoxazole derivatives are prepared in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, DCM) at a concentration that yields an absorbance between 0.1 and 1.0 (typically 10⁻⁴ to 10⁻⁵ M).[10]

  • Instrumentation: UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer, typically scanning a range from 200 to 600 nm. Fluorescence emission and excitation spectra are recorded on a spectrofluorometer.

  • Data Acquisition: For emission spectra, the sample is excited at its absorption maximum (λmax). For excitation spectra, the emission is monitored at the emission maximum (λem).

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.[4][11]

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D spectra like COSY and HSQC for complete structural assignment.

IR Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between salt plates.

  • Instrumentation: Spectra are recorded using a Fourier-Transform Infrared (FT-IR) spectrophotometer.

  • Data Acquisition: The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plates is recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison and identification of benzoxazole isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Benzoxazole Isomers cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation & Comparison synthesis Synthesis of Isomers purification Purification (Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir mass_spec Mass Spectrometry purification->mass_spec data_analysis Spectral Data Processing & Analysis uv_vis->data_analysis fluorescence->data_analysis nmr->data_analysis ir->data_analysis mass_spec->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm comparison Comparative Analysis of Isomers structure_confirm->comparison final_report final_report comparison->final_report Publication/Report

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural comparison of benzoxazole isomers.

References

A Comparative Guide to the Biological Evaluation of 6-Amino-benzooxazole-2-thiol Enantiomers: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative biological data for the (R)- and (S)-enantiomers of 6-Amino-benzooxazole-2-thiol is not publicly available at the time of this publication. This guide is intended to serve as a comprehensive methodological framework for researchers undertaking such an evaluation. It provides established experimental protocols and data presentation structures based on the known biological activities of the broader benzoxazole class of compounds. The quantitative data presented herein is hypothetical and for illustrative purposes only.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Chirality can play a critical role in the pharmacological activity of drug candidates, with enantiomers often displaying significant differences in potency, efficacy, and toxicity. Therefore, the separate evaluation of the enantiomers of this compound is a crucial step in its potential development as a therapeutic agent.

This guide outlines a systematic approach to the biological evaluation of this compound enantiomers, from chiral separation to in vitro characterization.

Data Presentation: A Comparative Analysis

Clear and concise data presentation is paramount for the direct comparison of enantiomeric activity. The following tables provide a structured format for summarizing key quantitative data.

Table 1: Comparative In Vitro Anticancer Activity (IC₅₀, µM)

Cancer Cell Line(R)-Enantiomer(S)-EnantiomerPositive Control (e.g., Doxorubicin)
MCF-7 (Breast)[Hypothetical Data][Hypothetical Data][Hypothetical Data]
A549 (Lung)[Hypothetical Data][Hypothetical Data][Hypothetical Data]
HeLa (Cervical)[Hypothetical Data][Hypothetical Data][Hypothetical Data]
HCT116 (Colon)[Hypothetical Data][Hypothetical Data][Hypothetical Data]

Table 2: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)

Microbial Strain(R)-Enantiomer(S)-EnantiomerPositive Control (e.g., Ciprofloxacin)
Staphylococcus aureus [Hypothetical Data][Hypothetical Data][Hypothetical Data]
Escherichia coli [Hypothetical Data][Hypothetical Data][Hypothetical Data]
Candida albicans [Hypothetical Data][Hypothetical Data][Hypothetical Data]
Aspergillus niger [Hypothetical Data][Hypothetical Data][Hypothetical Data]

Table 3: Comparative In Vitro Enzyme Inhibition (IC₅₀, nM)

Target Enzyme(R)-Enantiomer(S)-EnantiomerPositive Control (e.g., Celecoxib)
COX-2 [Hypothetical Data][Hypothetical Data][Hypothetical Data]
VEGFR-2 [Hypothetical Data][Hypothetical Data][Hypothetical Data]
DNA Gyrase [Hypothetical Data][Hypothetical Data][Hypothetical Data]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating research findings. The following are standard methodologies for the key experiments cited.

Chiral Separation of this compound Enantiomers

Method: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral column.

  • Chiral Stationary Phase: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H) is often effective for the separation of heterocyclic compounds.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations. The ratio can be optimized to achieve baseline separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the sample onto the chiral column.

    • Monitor the elution profile using the UV detector.

    • Collect the separated enantiomer fractions.

    • Confirm the enantiomeric purity of each fraction using a polarimeter or by re-injection onto the chiral column.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116).

  • Reagents: MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the (R)- and (S)-enantiomers and the positive control for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microbial Strains: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Reagents: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum adjusted to 0.5 McFarland standard.

  • Procedure:

    • Perform serial two-fold dilutions of the enantiomers and positive control in the appropriate broth in a 96-well microtiter plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (broth with inoculum) and negative (broth only) controls.

    • Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Enzyme Inhibition Assay: VEGFR-2 Kinase Assay

This protocol outlines a general ELISA-based method for determining the IC₅₀ value of a compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Reagents: Recombinant human VEGFR-2, kinase buffer, ATP, substrate peptide, anti-phosphotyrosine antibody conjugated to HRP, and a colorimetric HRP substrate.

  • Procedure:

    • Coat a 96-well plate with the substrate peptide.

    • Add the enantiomers at various concentrations, VEGFR-2 enzyme, and ATP to initiate the kinase reaction.

    • Incubate to allow for phosphorylation of the substrate.

    • Wash the plate and add the HRP-conjugated anti-phosphotyrosine antibody.

    • Incubate and then wash to remove unbound antibody.

    • Add the colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental workflow and a potential signaling pathway that may be modulated by the test compounds.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_screening Biological Screening cluster_analysis Data Analysis racemate Racemic 6-Amino- benzooxazole-2-thiol hplc Chiral HPLC Separation racemate->hplc r_enantiomer (R)-Enantiomer hplc->r_enantiomer s_enantiomer (S)-Enantiomer hplc->s_enantiomer anticancer Anticancer Assays (MTT) r_enantiomer->anticancer antimicrobial Antimicrobial Assays (MIC) r_enantiomer->antimicrobial enzyme Enzyme Inhibition (e.g., VEGFR-2) r_enantiomer->enzyme s_enantiomer->anticancer s_enantiomer->antimicrobial s_enantiomer->enzyme data Comparative Data Analysis (IC50, MIC) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Experimental workflow for the comparative evaluation of this compound enantiomers.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Angiogenesis Angiogenesis Transcription->Angiogenesis Proliferation Cell Proliferation Transcription->Proliferation Inhibitor (R)- or (S)-Enantiomer Inhibitor->VEGFR2

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a this compound enantiomer.

References

Safety Operating Guide

Safe Disposal of 6-Amino-benzooxazole-2-thiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Amino-benzooxazole-2-thiol (CAS: 4694-92-2), a compound requiring careful management due to its potential hazards.

This document outlines essential safety protocols, spill cleanup measures, and the final disposal process, designed to build trust and provide value beyond the product itself.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its properties is the first step toward safe handling and disposal.

PropertyValue
CAS Number 4694-92-2
Molecular Formula C₇H₆N₂OS
Molecular Weight 166.20 g/mol
Appearance Off-white to yellow solid
Melting Point 225-226 °C
Boiling Point 345.9±44.0 °C (Predicted)
Density 1.51±0.1 g/cm³ (Predicted)
GHS Hazard Statements H302, H315, H319, H335
Signal Word Warning

GHS Hazard Statements Explained:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Experimental Protocols: Disposal and Decontamination

The recommended method for the disposal of small quantities of thiol-containing compounds like this compound is through oxidation. This process converts the malodorous and hazardous thiol into a less harmful sulfonic acid using a common laboratory decontaminating agent, sodium hypochlorite (bleach).[3][4][5][6]

Personal Protective Equipment (PPE) Required:
  • Standard laboratory attire (lab coat, long pants, closed-toe shoes).

  • Chemical safety goggles or a face shield.[6]

  • Nitrile gloves.[6]

  • Work must be conducted in a certified chemical fume hood.[6]

Step-by-Step Disposal Procedure for Unused this compound:
  • Preparation: In a designated chemical fume hood, prepare a container with commercial bleach (5.25% sodium hypochlorite). The container should be large enough to accommodate the chemical and allow for stirring.[3][5][6]

  • Dissolution (if necessary): For solid this compound, it can be gradually added to the bleach solution. To facilitate the reaction, the solid can be dissolved in a minimal amount of a non-oxidizable solvent like tetrahydrofuran before being added dropwise to the stirred bleach solution.[3][5]

  • Oxidation: Slowly and carefully add the this compound to the stirred bleach solution. An excess of bleach should be used to ensure complete oxidation.[6]

  • Reaction Time: Allow the mixture to stir for at least 2 hours, or until the reaction is complete (e.g., the solid has dissolved and any odor is gone).[5] For thorough decontamination, allowing the mixture to sit overnight is a good practice.[4]

  • Neutralization and Final Disposal: Once the oxidation is complete, the resulting solution should be neutralized with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8. The neutralized aqueous waste can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Disposal of Contaminated Labware and Solid Waste:
  • Glassware: All glassware that has come into contact with this compound should be submerged in a bleach bath within the fume hood for at least 14 hours (overnight) to ensure complete decontamination.[4] After soaking, the glassware should be thoroughly rinsed with water before undergoing standard cleaning procedures.[4]

  • Solid Waste: Disposable items such as gloves, weighing paper, and contaminated paper towels should be placed in a sealed plastic bag.[7] This bag must then be placed into a properly labeled hazardous waste container for solid chemical waste and disposed of through your institution's hazardous waste management program.[7]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the contaminated area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as listed above.

  • Contain the Spill: For a solid spill, carefully cover the material with a damp paper towel to avoid generating dust.[8]

  • Cleanup:

    • Gently sweep the solid material into a dustpan or onto a piece of cardboard.

    • Place the spilled material and any contaminated paper towels into a sealed plastic bag.

    • Wipe the spill area with a wet paper towel or sponge.

    • Place all cleaning materials into the same sealed plastic bag.

  • Decontaminate the Area: The spill area should be decontaminated with a bleach solution.

  • Dispose of Waste: The sealed bag containing the spilled chemical and cleaning materials must be placed in a labeled hazardous waste container for solid waste and disposed of through your institution's environmental health and safety office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated contaminated materials.

start Disposal of This compound ppe Wear Appropriate PPE: Lab Coat, Goggles, Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type unused_chemical Unused Chemical waste_type->unused_chemical  Unused Reagent contaminated_solid Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->contaminated_solid  Solid Waste contaminated_glassware Contaminated Glassware waste_type->contaminated_glassware  Glassware oxidize Oxidize with Bleach (Sodium Hypochlorite) unused_chemical->oxidize seal_bag Seal in a Labeled Plastic Bag contaminated_solid->seal_bag bleach_bath Submerge in Bleach Bath (Overnight) contaminated_glassware->bleach_bath neutralize Neutralize Solution (pH 6-8) oxidize->neutralize sewer_disposal Dispose via Sanitary Sewer with Copious Water neutralize->sewer_disposal hw_container Place in Hazardous Waste Container seal_bag->hw_container rinse Rinse Thoroughly with Water bleach_bath->rinse clean Proceed with Standard Cleaning Procedures rinse->clean

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Amino-benzooxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 6-Amino-benzooxazole-2-thiol in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1][2][3][4]. Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

OperationRequired PPE
Weighing and Aliquoting (Solid) - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- Government approved respirator (e.g., NIOSH/MSHA approved)[1][2][5]
Solution Preparation and Transfers - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood
Running Reactions - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-resistant lab coat- Work in a certified chemical fume hood
Work-up and Purification - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood

Experimental Protocols: Safe Handling and Disposal

2.1. Engineering Controls

All work involving this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood to minimize the risk of inhalation[5][6]. An eyewash station and a safety shower must be readily accessible[2][5].

2.2. Handling Procedures

  • General Handling: Avoid contact with eyes, skin, and clothing[2][5]. Do not breathe in dust, fumes, gas, mist, vapors, or spray[2][5]. Wash hands and any exposed skin thoroughly after handling[1][2][5]. Do not eat, drink, or smoke when using this product[2][5].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[1][2]. Store in a locked-up area[2][7].

2.3. Spill and Emergency Procedures

  • Spill: In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment[2][5]. Avoid generating dust[2]. Sweep up the spilled solid and place it into a suitable, closed container for disposal[1][2].

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice[1][2].

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[1][2].

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1][2].

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell[1][2].

2.4. Disposal Plan

  • Solid Waste: Dispose of contents and container to an approved waste disposal plant[1][2].

  • Contaminated PPE: Place contaminated gloves, lab coats, and other disposable items in a sealed bag and dispose of them as hazardous chemical waste according to institutional guidelines.

Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Review SDS and Protocols B Don PPE A->B C Weighing and Aliquoting B->C D Solution Preparation C->D E Reaction and Work-up D->E F Decontaminate Glassware E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I J Spill K Exposure L Evacuate and Alert J->L M Administer First Aid K->M

Caption: A diagram illustrating the safe handling workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.